MEN11467
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKAWGCUBTYFX-BMPTZRATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214487-46-4 | |
| Record name | MEN-11467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEN-11467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MEN11467: A Technical Guide to its Mechanism of Action as a Tachykinin NK1 Receptor Antagonist
For Immediate Distribution
This technical guide provides a comprehensive overview of the mechanism of action of MEN11467, a potent and selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document is intended for researchers, scientists, and drug development professionals engaged in pharmacology and related fields. It details the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound is a peptidomimetic compound that functions as a highly potent and selective antagonist of the human tachykinin NK1 receptor.[1][2][3] Its mechanism is characterized by an insurmountable and slowly reversible antagonism, distinguishing it from competitive antagonists.[1][2] By binding to the NK1 receptor, this compound effectively blocks the physiological effects of its endogenous ligand, Substance P (SP), a neuropeptide implicated in inflammation, pain transmission, and smooth muscle contraction.[1][4] The antagonist demonstrates a pronounced selectivity for peripheral NK1 receptors with a poor ability to penetrate the blood-brain barrier, thereby minimizing central nervous system effects.[1][3]
Molecular Target and Binding Profile
The primary molecular target of this compound is the human tachykinin NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] this compound exhibits high affinity for this receptor, potently inhibiting the binding of radiolabeled Substance P.[1][2][3] Its selectivity is a key feature; it shows negligible affinity for NK2 or NK3 tachykinin receptors and a wide panel of other unrelated receptors and ion channels.[1][2][3]
The antagonism exerted by this compound is classified as insurmountable. In saturation binding experiments, the presence of this compound leads to a significant reduction in both the dissociation constant (K D) and the maximum binding capacity (Bmax) of Substance P.[1][2] This suggests that this compound either binds to the receptor in an allosteric fashion or that its binding is not readily reversible, effectively removing receptors from the available pool for agonist binding.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/Cell Line | Value | Reference |
| pKi ([³H]SP binding) | Human IM9 Cells | 9.4 ± 0.1 | [1][2][3] |
| pKi (Other receptors) | Various | < 6 | [1][2][3] |
| pKB (SP methylester-induced contraction) | Guinea-pig Ileum | 10.7 ± 0.1 | [1][2] |
Blockade of the NK1 Receptor Signaling Pathway
The NK1 receptor primarily couples to the Gq/11 class of G-proteins.[5] Activation by Substance P initiates a well-defined signaling cascade that this compound effectively inhibits.
Signaling Cascade upon Substance P Binding (Antagonized by this compound):
-
G-Protein Activation: Substance P binding to the NK1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.[5]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][6][7]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7]
-
Downstream Effects:
This cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. This compound, by preventing the initial binding of Substance P, halts this entire signaling sequence.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to MEN11467: A Selective NK1 Receptor Antagonist
Introduction
This compound is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] As a member of the peptidomimetic class of molecules, it has been investigated for its therapeutic potential in various physiological and pathological processes mediated by Substance P (SP), the endogenous ligand for the NK1 receptor.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways of the NK1 receptor.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human NK1 receptor. Its insurmountable antagonism suggests a strong and persistent blockade of receptor function.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's binding affinity, functional antagonism, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi | 9.4 ± 0.1 | Human (IM9 lymphoblastoid cells) | [³H]Substance P Binding | [1] |
| pKB | 10.7 ± 0.1 | Guinea Pig (isolated ileum) | Functional Antagonism (vs. SP methylester) | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Agonist/Challenge | Route of Administration | Endpoint | ID50/ED50 | Reference |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | Inhibition of bronchoconstriction | 29 ± 5 µg/kg | [1] |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intranasal | Inhibition of bronchoconstriction | 31 ± 12 µg/kg | [1] |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intraduodenal | Inhibition of bronchoconstriction | 670 ± 270 µg/kg | [1] |
| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | Inhibition of extravasation | 6.7 ± 2 mg/kg | [1] |
| Plasma Protein Extravasation | Antigen Challenge | Oral | Inhibition of extravasation | 1.3 mg/kg | [1] |
| Foot Tapping Behavior | GR 73632 | Intravenous | Inhibition of foot tapping | 2.96 ± 2 mg/kg | [1] |
Selectivity Profile
This compound demonstrates high selectivity for the NK1 receptor. In a broad panel of receptor binding assays, it showed negligible affinity (pKi < 6) for NK2 and NK3 receptors, as well as for 30 other unrelated receptors and ion channels.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of NK1 receptor antagonists like this compound. Below are representative protocols for key in vitro assays.
1. Radioligand Binding Assay for NK1 Receptor
This protocol is adapted from standard competitive radioligand binding assay procedures.[2][3][4]
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., IM9 cells).[1]
-
Radioligand: [³H]Substance P.
-
Non-labeled Substance P (for determination of non-specific binding).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Substance P.
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of non-labeled Substance P (e.g., 1 µM), and 50 µL of [³H]Substance P.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]Substance P.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [³H]Substance P binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This protocol is based on standard fluorescence-based methods for measuring intracellular calcium mobilization.[5][6][7][8][9]
-
Objective: To determine the functional antagonist potency (IC50 or pKB) of a test compound (e.g., this compound) at the NK1 receptor.
-
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NK1 receptor agonist (e.g., Substance P).
-
Test compound (this compound).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add the fluorescent calcium dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Remove the dye loading solution and wash the cells with Assay Buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of Substance P (typically the EC80) to all wells simultaneously.
-
Continuously measure the fluorescence intensity to detect the intracellular calcium flux.
-
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist stimulation is a measure of intracellular calcium mobilization.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
The IC50 value (concentration of this compound that inhibits 50% of the agonist response) is calculated by non-linear regression of the concentration-response curve.
-
The pKB value can be derived from the IC50 value using the Schild equation for competitive antagonists.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[10] Upon activation by Substance P, a conformational change in the receptor leads to the activation of its associated G-protein. This initiates a downstream signaling cascade, as depicted in the following diagram.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Characterizing a Selective NK1 Receptor Antagonist
The following diagram illustrates a typical workflow for the in vitro and in vivo characterization of a novel selective NK1 receptor antagonist like this compound.
Caption: Workflow for NK1 Antagonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
MEN11467: A Potent and Selective Tachykinin NK1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of MEN11467, a peptidomimetic antagonist of the tachykinin NK1 receptor. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Core Data Presentation: Binding Affinity and Functional Activity
This compound is characterized as a potent and highly selective antagonist for the human tachykinin NK1 receptor, with significantly lower affinity for the NK2 and NK3 receptor subtypes.[1][2][3][4] Its interaction with the NK1 receptor is described as insurmountable, a phenomenon characterized by a reduction in the maximum response of the agonist that cannot be overcome by increasing the agonist concentration.[1][2] This suggests a mechanism of action beyond simple competitive binding, possibly involving a long-lasting antagonist-receptor complex.[1][2]
Tachykinin Receptor Binding Profile of this compound
| Receptor Subtype | Ligand | Cell Line/Tissue | pKi | Reference |
| Human Tachykinin NK1 | [3H] Substance P | IM9 Lymphoblastoid Cells | 9.4 ± 0.1 | [1][2][4] |
| Human Tachykinin NK2 | Specific Ligands | - | <6 | [1][2][4] |
| Human Tachykinin NK3 | Specific Ligands | - | <6 | [1][2][4] |
Functional Antagonist Activity of this compound
| Assay Type | Agonist | Tissue/Preparation | pKB / IC50 | Reference |
| In vitro smooth muscle contraction | Substance P methylester | Guinea-pig isolated ileum | pKB = 10.7 ± 0.1 | [1][2] |
| Antigen-induced mucus secretion | [Sar9]SP | Ferret trachea | IC50 ≈ 0.3 µM | |
| In vivo bronchoconstriction | [Sar9, Met(O2)11]SP | Anaesthetized guinea-pigs | ID50 = 29 ± 5 µg/kg (i.v.) | [1] |
| In vivo plasma protein extravasation | [Sar9, Met(O2)11]SP | Guinea-pig bronchi | ID50 = 6.7 ± 2 mg/kg (oral) | [1] |
| Central NK1 receptor-mediated behavior | GR 73632 | Gerbil | ED50 = 2.96 ± 2 mg/kg (i.v.) | [1] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound for the human tachykinin NK1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Line: Human lymphoblastoid cell line IM9, which endogenously expresses the NK1 receptor.
-
Radioligand: [3H] Substance P ([3H]SP).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Substance P (10 µM).
-
Assay Buffer: Appropriate buffer system (e.g., Tris-HCl) containing protease inhibitors.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: IM9 cells are cultured and harvested. The cell pellet is homogenized in ice-cold assay buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in fresh assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]SP and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, membranes are incubated with [3H]SP only. For non-specific binding, a saturating concentration of unlabeled Substance P is added to displace all specific binding of the radioligand.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]SP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Guinea-Pig Ileum Contraction
This protocol describes a classic organ bath experiment to assess the functional antagonist activity of this compound on smooth muscle contraction.
Materials:
-
Tissue: Freshly isolated guinea-pig ileum.
-
Organ Bath: A temperature-controlled chamber with an isotonic transducer to measure muscle contraction.
-
Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Agonist: Substance P methylester.
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in the organ bath containing physiological salt solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to Substance P methylester is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined time.
-
Second Agonist Curve: In the presence of this compound, a second cumulative concentration-response curve to Substance P methylester is generated.
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum response. The pKB value is calculated to express the antagonist potency.
Mandatory Visualizations
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for NK1 receptor binding assay.
Logical Relationship of Insurmountable Antagonism
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of MEN11467: A Potent and Selective Tachykinin NK1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent, selective, and orally effective antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a partially retro-inverse peptidomimetic, its development represents a significant advancement in the design of non-peptide ligands for G protein-coupled receptors. Tachykinins, such as Substance P (SP), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. The NK1 receptor, the primary receptor for SP, has thus been a key target for the development of novel therapeutics for conditions like chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.
Core Structure and Developmental Lineage
This compound emerged from a systematic evolution of peptidomimetic NK1 receptor antagonists. Its development lineage can be traced back to earlier compounds such as FK 888, which was followed by MEN 10725 and MEN 10930. The core structure of this series of compounds is based on a peptidomimetic scaffold designed to mimic the C-terminal sequence of Substance P, which is crucial for its binding to the NK1 receptor. This compound is specifically described as a partially retro-inverse peptidomimetic, indicating that it incorporates modifications to the peptide backbone, such as the reversal of the direction of some amide bonds, to enhance metabolic stability and oral bioavailability while maintaining high receptor affinity.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic modifications of its precursors to optimize its pharmacological profile. While a detailed table with a large series of analogs is not publicly available in a single source, the progression from earlier compounds to this compound provides key insights into the structure-activity relationships.
Key Structural Features and Their Impact on Activity:
-
Peptidomimetic Backbone: The foundational peptidomimetic structure was essential for initial recognition by the NK1 receptor.
-
Retro-Inverse Modifications: The introduction of retro-inverso amide bonds was a critical step in improving the stability of the molecule against enzymatic degradation, a common issue with peptide-based drugs. This modification also contributed to its oral activity.
-
Side Chain Optimization: The specific side chains of the amino acid surrogates were optimized to enhance binding affinity and selectivity for the NK1 receptor over NK2 and NK3 receptors.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and potency as an NK1 receptor antagonist.
| Parameter | Value | Assay System |
| pKi | 9.4 ± 0.1 | [3H] Substance P binding to human NK1 receptors in IM9 lymphoblastoid cells |
| pKB | 10.7 ± 0.1 | Inhibition of SP methylester-induced contraction in guinea-pig isolated ileum |
Table 1: In Vitro Affinity and Potency of this compound [1][2]
| Model | Administration Route | ID50 |
| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intravenous | 29 ± 5 µg/kg |
| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intranasal | 31 ± 12 µg/kg |
| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intraduodenal | 670 ± 270 µg/kg |
| [Sar9, Met(O2)11]SP-induced plasma protein extravasation in guinea-pig bronchi | Oral | 6.7 ± 2 mg/kg |
| Antigen-induced plasma protein extravasation in sensitized guinea-pig bronchi | Oral | 1.3 mg/kg |
Table 2: In Vivo Efficacy of this compound [1]
Experimental Protocols
NK1 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., IM9 lymphoblastoid cells).
-
Radioligand: [3H]-Substance P.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer containing protease inhibitors.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-Substance P and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Model in Guinea Pigs
This model assesses the ability of an antagonist to inhibit bronchoconstriction induced by an NK1 receptor agonist.
Procedure:
-
Anesthetize guinea pigs and monitor their respiratory parameters, such as pulmonary inflation pressure.
-
Induce bronchoconstriction by administering a selective NK1 receptor agonist, such as [Sar9, Met(O2)11]SP, via an appropriate route (e.g., intravenous).
-
In a separate group of animals, pre-treat with the test compound (this compound) at various doses and routes of administration.
-
Challenge the pre-treated animals with the NK1 receptor agonist.
-
Measure the inhibition of the bronchoconstrictor response by the test compound.
-
The dose of the antagonist that causes a 50% inhibition of the agonist-induced response (ID50) is calculated.
Signaling Pathways and Logical Relationships
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of the receptor by Substance P initiates a signaling cascade that leads to various cellular responses.
References
MEN11467: A Technical Overview of a Potent and Selective Tachykinin NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of MEN11467, a potent and selective peptidomimetic antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document details its pharmacological profile, mechanism of action, and preclinical data, presenting quantitative information in structured tables and visualizing key pathways and workflows.
Introduction
This compound is a partially retro-inverse peptidomimetic compound developed by Menarini Ricerche. It was identified as a highly potent and selective antagonist of the human tachykinin NK1 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. The development of non-peptide antagonists like this compound represented a significant step forward from early peptide-based antagonists, which were often limited by poor bioavailability and lack of selectivity.
While extensive preclinical data highlighted the therapeutic potential of this compound, its progression through clinical development appears to have been limited, as evidenced by a lack of publicly available clinical trial data. This guide focuses on the foundational preclinical research that characterized this promising compound.
Pharmacological Profile
This compound demonstrated a potent and selective affinity for the human NK1 receptor in a variety of preclinical studies. Its pharmacological characteristics are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi (NK1 Receptor) | 9.4 ± 0.1 | Human IM9 lymphoblastoid cells | [³H]Substance P binding assay | [1] |
| pKi (NK2 Receptor) | < 6 | - | Radioligand binding assay | [1] |
| pKi (NK3 Receptor) | < 6 | - | Radioligand binding assay | [1] |
| pKB (NK1 Receptor) | 10.7 ± 0.1 | Guinea-pig isolated ileum | Functional antagonism of SP methylester | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Agonist/Challenge | Route of Administration | ID50 / ED50 | Species | Reference |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | Anaesthetized guinea-pigs | [1] |
| Intranasal | 31 ± 12 µg/kg | [1] | |||
| Intraduodenal | 670 ± 270 µg/kg | [1] | |||
| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | Guinea-pig bronchi | [1] |
| Antigen challenge | Oral | 1.3 mg/kg | Sensitized guinea-pigs | [1] | |
| Foot Tapping Behavior | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | Gerbil | [1] |
Mechanism of Action: Tachykinin NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively and insurmountably antagonizing the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in mediating pain, inflammation, and vomiting signals.
Signaling Pathway of the Tachykinin NK1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of Substance P, activates intracellular signaling cascades. This compound blocks this activation.
Experimental Protocols
While the full, detailed experimental protocols for the preclinical studies of this compound are not publicly available, this section outlines the general methodologies based on the published abstract.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (pKi) of this compound for human NK1, NK2, and NK3 receptors.
-
General Protocol:
-
Membrane preparations from IM9 cells (expressing NK1 receptors) or other relevant cell lines are incubated with a radiolabeled ligand ([³H]Substance P for NK1).
-
Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, and pKi is calculated as the negative logarithm of the Ki.
-
Isolated Guinea-Pig Ileum Assay
-
Objective: To assess the functional antagonist activity (pKB) of this compound at the NK1 receptor.
-
General Protocol:
-
A segment of the guinea-pig ileum is mounted in an organ bath containing a physiological salt solution.
-
The tissue is contracted by the addition of the NK1 receptor agonist, SP methylester, in a cumulative concentration-response manner.
-
The experiment is repeated in the presence of increasing concentrations of this compound.
-
The rightward shift of the concentration-response curve to the agonist is used to calculate the pKB value, a measure of antagonist potency.
-
In Vivo Models
-
Bronchoconstriction Model:
-
Anaesthetized guinea-pigs are challenged with an NK1 receptor agonist to induce bronchoconstriction.
-
This compound is administered intravenously, intranasally, or intraduodenally prior to the agonist challenge.
-
The dose of this compound that inhibits the bronchoconstrictor response by 50% (ID50) is determined.
-
-
Plasma Protein Extravasation Model:
-
Plasma protein extravasation in the bronchi of guinea-pigs is induced by an NK1 agonist or an antigen in sensitized animals.
-
This compound is administered orally before the challenge.
-
The ID50 is calculated as the dose that reduces plasma protein extravasation by 50%.
-
Discovery and Development History
Detailed information regarding the specific timeline and key milestones in the discovery and development of this compound is not extensively available in the public domain. The primary pharmacological characterization was published in 2001 by researchers at Menarini Ricerche. The lack of subsequent publications or clinical trial registrations for this compound suggests that its development may have been discontinued, a common outcome for many promising preclinical compounds due to various factors such as unfavorable pharmacokinetic properties, toxicity, or strategic portfolio decisions.
Conclusion
This compound is a potent, selective, and orally effective peptidomimetic antagonist of the tachykinin NK1 receptor, as demonstrated by a robust preclinical data package. Its high affinity for the NK1 receptor and efficacy in animal models of bronchoconstriction and plasma protein extravasation highlighted its potential as a therapeutic agent for inflammatory and other NK1-mediated disorders. Despite its promising preclinical profile, the development of this compound appears not to have progressed to the clinical stage. The information presented in this guide provides a comprehensive summary of the foundational scientific knowledge of this compound for the reference of researchers and drug development professionals in the field of tachykinin receptor modulation.
References
Unveiling the Preclinical Pharmacological Profile of MEN11467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of MEN11467, a potent and selective tachykinin NK1 receptor antagonist. The information presented herein is collated from key preclinical studies, offering insights into its mechanism of action, binding affinity, and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NK1 receptor pathway.
Core Pharmacological Attributes of this compound
This compound is a peptidomimetic antagonist characterized by its high affinity and selectivity for the human tachykinin NK1 receptor.[1][2][3] Preclinical investigations have consistently demonstrated its potent and long-lasting antagonistic effects in various in vitro and in vivo models. A key feature of this compound is its insurmountable antagonism, indicating a strong and durable blockade of the NK1 receptor.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Cell Line/Tissue | Value | Reference |
| pKi ([³H] Substance P binding) | IM9 lymphoblastoid cells | 9.4 ± 0.1 | [1][2][3] |
| pKB (SP methylester-induced contraction) | Guinea-pig isolated ileum | 10.7 ± 0.1 | [1][2] |
Table 2: In Vivo Efficacy in Guinea-Pig Models
| Model | Agonist/Challenge | Route of Administration | ID₅₀ | Reference |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | [1][3] |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intranasal | 31 ± 12 µg/kg | [1][3] |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intraduodenal | 670 ± 270 µg/kg | [1][3] |
| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | [1][3] |
| Plasma Protein Extravasation | Antigen challenge | Oral | 1.3 mg/kg | [1][3] |
Table 3: In Vivo Efficacy in Gerbil Model
| Model | Agonist | Route of Administration | ED₅₀ | Reference |
| Foot tapping behavior | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | [1][3] |
Mechanism of Action: Targeting the Tachykinin NK1 Receptor
This compound exerts its pharmacological effects by acting as a selective antagonist at the tachykinin NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). The binding of SP to the NK1 receptor initiates a signaling cascade that is implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. This compound effectively blocks this interaction, thereby mitigating the downstream effects of SP.
Below is a diagram illustrating the signaling pathway of the tachykinin NK1 receptor and the inhibitory action of this compound.
Caption: Tachykinin NK1 Receptor Signaling and this compound Inhibition.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the human tachykinin NK1 receptor.
-
Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the NK1 receptor.
-
Radioligand: [³H] Substance P.
-
Procedure:
-
Membrane preparations from IM9 cells are incubated with a fixed concentration of [³H] Substance P.
-
Increasing concentrations of this compound are added to the incubation mixture to compete for binding to the NK1 receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled Substance P.
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H] Substance P (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: Workflow for the In Vitro Radioligand Binding Assay.
In Vitro Functional Antagonism Assay (Guinea-Pig Ileum)
-
Objective: To assess the functional antagonist activity of this compound.
-
Tissue: Isolated segments of guinea-pig ileum.
-
Agonist: Substance P methylester.
-
Procedure:
-
Segments of guinea-pig ileum are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Changes in tissue contraction are recorded isometrically.
-
A cumulative concentration-response curve to Substance P methylester is obtained.
-
The tissue is then incubated with this compound for a predetermined period.
-
A second concentration-response curve to Substance P methylester is generated in the presence of this compound.
-
The antagonist effect is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum response.
-
The pKB value is calculated to express the potency of the antagonist.
-
In Vivo Bronchoconstriction Model (Anesthetized Guinea-Pigs)
-
Objective: To evaluate the in vivo efficacy of this compound in preventing agonist-induced bronchoconstriction.
-
Animals: Anesthetized and mechanically ventilated guinea-pigs.
-
Agonist: The selective NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP.
-
Procedure:
-
Guinea-pigs are anesthetized and prepared for the recording of bronchopulmonary resistance.
-
This compound is administered via intravenous, intranasal, or intraduodenal routes.
-
After a set time, a bolus of [Sar⁹, Met(O₂)¹¹]SP is administered intravenously to induce bronchoconstriction.
-
The resulting increase in bronchopulmonary resistance is measured.
-
The dose of this compound that causes a 50% inhibition of the agonist-induced bronchoconstriction (ID₅₀) is determined.
-
In Vivo Plasma Protein Extravasation Model (Guinea-Pigs)
-
Objective: To assess the effect of orally administered this compound on plasma protein extravasation in the airways.
-
Animals: Guinea-pigs.
-
Inducing Agents: [Sar⁹, Met(O₂)¹¹]SP or antigen challenge in sensitized animals.
-
Procedure:
-
This compound is administered orally.
-
After a defined period, plasma protein extravasation is induced by either intravenous injection of the NK1 agonist or by antigen challenge.
-
A dye (e.g., Evans blue) is injected intravenously to quantify the extent of plasma leakage into the bronchial tissue.
-
The amount of dye extracted from the tissue is measured spectrophotometrically.
-
The ID₅₀ value, the dose of this compound that inhibits plasma extravasation by 50%, is calculated.
-
In Vivo Central Nervous System (CNS) Activity Model (Gerbils)
-
Objective: To assess the ability of this compound to penetrate the blood-brain barrier and exert central effects.
-
Animals: Gerbils.
-
Agonist: The centrally acting NK1 receptor agonist, GR 73632.
-
Behavioral Endpoint: Foot tapping behavior.
-
Procedure:
-
This compound is administered intravenously.
-
GR 73632 is administered to induce a characteristic foot tapping behavior.
-
The number of foot taps (B36270) is counted over a specified period.
-
The dose of this compound that reduces the agonist-induced foot tapping by 50% (ED₅₀) is determined. The relatively high ED₅₀ in this model suggests poor CNS penetration of this compound.[1][3]
-
Summary and Conclusion
The preclinical data for this compound robustly demonstrate its profile as a potent, selective, and long-acting antagonist of the tachykinin NK1 receptor. Its high in vitro affinity and functional antagonism translate into significant in vivo efficacy in models of bronchoconstriction and plasma protein extravasation. The insurmountable nature of its antagonism suggests a durable therapeutic effect. Furthermore, its limited ability to block central NK1 receptors indicates a potential for a favorable safety profile with reduced CNS-related side effects. This comprehensive pharmacological profile underscores the potential of this compound as a therapeutic candidate for NK1 receptor-mediated pathologies.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of MEN 11467: a potent new selective and orally-effective peptidomimetic tachykinin NK1 receptor antagonist [iris.unicz.it]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of MEN11467: A Tachykinin NK₁ Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the in vitro pharmacological profile of MEN11467, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK₁) receptor. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor pharmacology and related therapeutic areas.
Executive Summary
This compound is a high-affinity antagonist for the human tachykinin NK₁ receptor. It demonstrates remarkable selectivity over other neurokinin receptor subtypes (NK₂ and NK₃) and a broad panel of other receptors and ion channels. Functional assays confirm its potent antagonist activity, and its insurmountable and slowly reversible nature suggests a strong and durable interaction with the NK₁ receptor. This document outlines the key in vitro binding and functional characteristics of this compound and provides detailed methodologies for the assays used in its characterization.
Quantitative Data Summary
The in vitro properties of this compound have been quantified through a series of binding and functional assays. The following tables summarize these key findings for easy comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | pKi | Reference |
| Human Tachykinin NK₁ | IM9 Lymphoblastoid | [³H]Substance P | 9.4 ± 0.1 | [1][2] |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (pKi) |
| Tachykinin NK₂ | < 6 |
| Tachykinin NK₃ | < 6 |
| Panel of 30 other receptors and ion channels | < 6 |
A pKi value of less than 6 indicates negligible binding affinity.
Table 3: Functional Antagonist Activity of this compound
| Assay | Tissue | Agonist | pKB | Antagonism Type |
| Isolated Ileum Contraction | Guinea-Pig | Substance P methylester | 10.7 ± 0.1 | Insurmountable, Slowly Reversible |
pKB is the negative logarithm of the antagonist dissociation constant (KB) determined from functional experiments.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for NK₁ Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human NK₁ receptor using membrane preparations from the IM9 lymphoblastoid cell line.
a) IM9 Cell Culture and Membrane Preparation:
-
Cell Culture: IM9 lymphoblastoid cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Lysis: Cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Membrane Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. The total protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes are stored at -80°C until use.
b) Binding Assay Protocol:
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 3 mM MnCl₂, 0.02% BSA, and a protease inhibitor like bacitracin (40 mg/L), at pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are added:
-
Membrane preparation (containing a specific amount of protein).
-
[³H]Substance P (at a concentration close to its Kd).
-
Increasing concentrations of this compound or a reference compound.
-
For non-specific binding, a high concentration of unlabeled Substance P (e.g., 1 µM) is added.
-
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 120 minutes) at room temperature.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay in Guinea-Pig Isolated Ileum
This ex vivo functional assay assesses the antagonist activity of this compound by measuring its ability to inhibit the contraction of guinea-pig ileum smooth muscle induced by an NK₁ receptor agonist.
a) Tissue Preparation:
-
A segment of the distal ileum is isolated from a guinea pig.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes), with regular washes.
b) Experimental Procedure:
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an NK₁ receptor agonist, such as Substance P methylester, by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: The tissue is washed, and this compound is added to the organ bath at a specific concentration and incubated for a predetermined period.
-
Second Agonist Curve: In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis: The antagonist effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pKB value is calculated using the appropriate pharmacological equation. A reduction in the maximum response to the agonist in the presence of this compound indicates insurmountable antagonism.[1] The persistence of the antagonist effect after repeated washing of the tissue demonstrates its slowly reversible nature.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the general workflow of the in vitro characterization process.
References
Unveiling the Selectivity of MEN11467: A Technical Guide to its Interaction with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent and highly selective non-peptide antagonist of the human tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that is the preferred receptor for the neuropeptide Substance P.[1][2][3] Tachykinin receptors, including the NK1, NK2, and NK3 subtypes, are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[4] Understanding the selectivity profile of a compound like this compound is paramount in drug development to ensure targeted efficacy and minimize off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for the NK1 receptor over its counterparts, the NK2 and NK3 receptors. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Receptor Binding Affinity
The selectivity of this compound is quantitatively demonstrated through its binding affinities for the human NK1, NK2, and NK3 receptors. The data, summarized in the table below, clearly indicates a high affinity for the NK1 receptor and negligible affinity for the NK2 and NK3 receptors.
| Receptor Subtype | Ligand | pKi | Reference |
| Human Tachykinin NK1 | This compound | 9.4 ± 0.1 | [1][3] |
| Human Tachykinin NK2 | This compound | < 6 | [1][3] |
| Human Tachykinin NK3 | This compound | < 6 | [1][3] |
Caption: Comparative binding affinities of this compound for human tachykinin NK1, NK2, and NK3 receptors. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assays for NK1, NK2, and NK3 Receptors
These assays are fundamental in determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation from Transfected Cells (e.g., CHO, HEK293):
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate media supplemented with fetal bovine serum and selective antibiotics.
-
Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or using a cell dissociation buffer.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
2. Competitive Binding Assay Protocol:
-
Assay Buffer: Prepare an appropriate assay buffer. For the NK1 receptor, a typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of the specific radioligand at a fixed concentration (typically at or below its Kd value).
-
For NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P.
-
For NK2 Receptor: [¹²⁵I]-Neurokinin A (NKA).
-
For NK3 Receptor: [³H]-SR142801 or [¹²⁵I]-[MePhe⁷]-Neurokinin B.
-
-
100 µL of the prepared cell membrane suspension.
-
-
Controls:
-
Total Binding: Contains assay buffer instead of the test compound.
-
Non-specific Binding: Contains a high concentration of the corresponding non-labeled natural ligand (e.g., 1 µM Substance P for NK1) instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: Guinea Pig Isolated Ileum
This ex vivo assay assesses the functional antagonism of this compound by measuring its ability to inhibit the contraction of guinea pig ileum smooth muscle induced by a tachykinin receptor agonist.
1. Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
A 2-3 cm segment of the ileum is cleaned of mesenteric attachments and mounted vertically in an organ bath containing the same physiological solution.
2. Organ Bath Setup:
-
The lower end of the ileum segment is fixed, and the upper end is connected to an isometric force transducer to record muscle contractions.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the physiological solution being replaced every 15 minutes.
3. Experimental Procedure:
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective NK1 receptor agonist, such as [Sar⁹, Met(O₂)¹¹]-Substance P. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to remove the agonist. This compound is then added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).
-
Shift in Agonist Response: Following incubation with this compound, a second concentration-response curve for the NK1 agonist is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency of this compound is determined by quantifying the rightward shift of the agonist's concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis. The insurmountable nature of the antagonism by this compound is indicated by a non-parallel rightward shift and a reduction in the maximal response to the agonist.[3]
Caption: Workflow for Guinea Pig Isolated Ileum Functional Assay.
Tachykinin Receptor Signaling Pathways
This compound exerts its selective antagonism by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor. The signaling pathways for all three tachykinin receptors are depicted below.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor can activate multiple G protein subtypes, including Gq/11, Gs, G12/13, and Gi.[5] The primary and best-characterized pathway involves the activation of Gq/11.
Caption: Simplified NK1 Receptor Signaling Pathway.
NK2 and NK3 Receptor Signaling Pathways
The NK2 and NK3 receptors, upon binding their preferential ligands Neurokinin A and Neurokinin B respectively, also primarily couple to Gq/11 proteins, initiating a similar signaling cascade to the NK1 receptor, leading to the activation of Phospholipase C and subsequent downstream events.
Caption: Simplified NK2 and NK3 Receptor Signaling Pathways.
Conclusion
The data and experimental methodologies presented in this guide unequivocally establish this compound as a highly selective antagonist for the human tachykinin NK1 receptor. Its potent binding to the NK1 receptor, coupled with its negligible affinity for the NK2 and NK3 subtypes, underscores its potential for targeted therapeutic applications. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of novel tachykinin receptor modulators, a critical step in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
MEN11467: A Technical Guide on Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MEN11467, a potent and selective tachykinin NK1 receptor antagonist. The information is compiled from preclinical studies to assist researchers and professionals in the field of drug development.
Core Data Summary
While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available, this section summarizes the reported in vitro binding affinity and in vivo potency, which together indicate its oral effectiveness.
In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| pKi (Binding Affinity) | Human IM9 lymphoblastoid cells (expressing NK1 receptors) | 9.4 ± 0.1 | [1] |
| ID50 (Oral; inhibition of plasma protein extravasation induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea Pig | 6.7 ± 2 mg/kg | [1] |
| ID50 (Oral; inhibition of antigen-induced plasma protein extravasation) | Sensitized Guinea Pig | 1.3 mg/kg | [1] |
| ID50 (Intravenous; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 29 ± 5 µg/kg | |
| ID50 (Intranasal; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 31 ± 12 µg/kg | |
| ID50 (Intraduodenal; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 670 ± 270 µg/kg |
Representative Pharmacokinetic Profile of a Peptidomimetic NK1 Receptor Antagonist
Disclaimer: Specific pharmacokinetic data for this compound is not publicly available. The following table presents representative data from a well-characterized peptidomimetic NK1 receptor antagonist, Aprepitant, to provide a general understanding of the pharmacokinetic profile that might be expected from a compound in this class.
| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life | Oral Bioavailability | Reference |
| Aprepitant | Human | 125 mg (oral) | ~1.6 µg/mL | ~4 h | ~35 µg·h/mL | 9-13 h | ~60-65% | |
| Fosaprepitant (prodrug of Aprepitant) | Human | 150 mg (IV) | - | - | - | - | - |
Signaling Pathway of the Tachykinin NK1 Receptor
This compound exerts its pharmacological effect by antagonizing the Tachykinin NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade that is implicated in inflammation, pain, and smooth muscle contraction.
Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
Inhibition of Plasma Protein Extravasation in Guinea Pig Bronchi
This assay evaluates the ability of this compound to inhibit the increase in vascular permeability in the airways, a key feature of neurogenic inflammation.
Experimental Workflow:
Caption: Workflow for the plasma protein extravasation assay in guinea pigs.
Detailed Steps:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used. For antigen-induced extravasation, animals are actively sensitized with ovalbumin.
-
Drug Administration: this compound or its vehicle is administered orally at a specified time before the challenge.
-
Induction of Extravasation:
-
Agonist-induced: A selective NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP, is administered intravenously.
-
Antigen-induced: Sensitized animals are challenged with an intravenous injection of ovalbumin.
-
-
Quantification of Extravasation:
-
Evans blue dye, which binds to plasma albumin, is injected intravenously before the challenge.
-
Following the challenge, the systemic circulation is perfused to remove intravascular dye.
-
The bronchi are dissected, and the extravasated Evans blue is extracted.
-
The concentration of the dye is determined spectrophotometrically to quantify the extent of plasma protein extravasation.
-
Inhibition of Bronchoconstriction in Guinea Pigs
This experiment assesses the ability of this compound to prevent the narrowing of the airways induced by an NK1 receptor agonist.
Experimental Workflow:
Caption: Workflow for the in vivo bronchoconstriction assay in guinea pigs.
Detailed Steps:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, tracheotomized, and mechanically ventilated. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure.
-
Drug Administration: this compound or its vehicle is administered via intravenous, intranasal, or intraduodenal routes.
-
Challenge: Bronchoconstriction is induced by an intravenous injection of the NK1 receptor agonist [Sar⁹, Met(O₂)¹¹]SP.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the bronchoconstrictor response in treated animals to that in vehicle-treated controls. The dose required to produce 50% inhibition (ID50) is then calculated.
References
Unveiling the Central Nervous System Penetration of MEN11467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent and selective peptidomimetic antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathological processes within both the peripheral and central nervous systems (CNS). While the peripheral effects of this compound have been characterized, its ability to penetrate the blood-brain barrier (BBB) and exert effects within the CNS is a critical determinant of its potential therapeutic applications for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data and methodologies relevant to assessing the CNS penetration of this compound.
Data Presentation: Central Nervous System Penetration of NK1 Receptor Antagonists
| Compound | Class | Species | Method | Brain-to-Plasma Ratio (Total) | CSF-to-Plasma Ratio (Unbound) | Efficacy in Central Models | Reference |
| This compound | Peptidomimetic | Gerbil | In vivo behavioral assay (foot tapping) | Not Reported | Not Reported | Weakly active (ED₅₀ = 2.96 mg/kg, i.v.) | [1][2] |
| Aprepitant | Non-peptide | Human | Not Reported | Not Reported | ~0.52 | Effective antiemetic | [3] |
| SR140333 | Non-peptide | Rat | Not Reported | Not Reported | Not Reported | Reinstates episodic-like memory (1 mg/kg, i.p.) | [4] |
Experimental Protocols
The assessment of CNS penetration of a compound like this compound involves a combination of in vivo and ex vivo techniques to quantify its concentration in brain tissue and cerebrospinal fluid.
Brain Tissue Homogenate Analysis for Pharmacokinetic Studies
This protocol outlines the general procedure for determining the concentration of a drug in brain tissue.
Objective: To quantify the total concentration of the test compound in brain tissue at various time points after administration.
Materials:
-
Test animals (e.g., rats, mice)
-
Test compound (this compound)
-
Vehicle for administration
-
Anesthesia
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Internal standard for analytical quantification
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to a cohort of animals via the intended route (e.g., intravenous, oral).
-
Sample Collection: At predetermined time points post-administration, anesthetize the animals and collect blood samples via cardiac puncture.
-
Brain Extraction: Perfuse the animals with ice-cold PBS to remove blood from the brain vasculature. Immediately following perfusion, carefully dissect and extract the brain.
-
Homogenization: Weigh the brain tissue and homogenize it in a specific volume of PBS (e.g., 1:4 w/v) to create a uniform brain homogenate.
-
Protein Precipitation: To an aliquot of the brain homogenate, add a known concentration of an internal standard and a protein precipitation solvent. Vortex the mixture vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Data Analysis: Calculate the brain tissue concentration, typically expressed as ng/g of tissue. The brain-to-plasma concentration ratio is then determined by dividing the brain concentration by the plasma concentration at the corresponding time point.[5]
Cerebrospinal Fluid (CSF) Sampling and Analysis
This protocol describes a general method for collecting and analyzing CSF to determine unbound drug concentrations in the CNS.[1][6]
Objective: To measure the concentration of the unbound test compound in the CSF, which is often considered a surrogate for the unbound drug concentration in the brain interstitial fluid.
Materials:
-
Test animals (e.g., rats, non-human primates)
-
Test compound (this compound)
-
Vehicle for administration
-
Anesthesia
-
Stereotaxic apparatus (for cisterna magna puncture in rodents)
-
Capillary tubes or fine gauge needles for CSF collection
-
Protein precipitation solvent
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the test compound to the animals.
-
Anesthesia and Positioning: Anesthetize the animal and, for rodents, place it in a stereotaxic frame to ensure a stable head position.
-
CSF Collection:
-
Cisterna Magna Puncture (Rodents): Carefully make a midline incision on the back of the neck to expose the dura mater over the cisterna magna. Puncture the dura with a fine glass capillary or needle and allow the CSF to flow into the collection tube via capillary action.
-
Lumbar Puncture (Larger Animals): For larger animals, CSF can be collected via a lumbar puncture.
-
-
Sample Processing: Immediately after collection, centrifuge the CSF sample to remove any cellular debris.
-
Protein Precipitation and Analysis: Add an internal standard and a protein precipitation solvent to the CSF sample. Process the sample as described for brain homogenate (steps 6-7 of the previous protocol) and analyze using LC-MS/MS.
-
Data Analysis: The measured concentration in the CSF is typically considered to be the unbound concentration of the drug. The CSF-to-unbound plasma concentration ratio can be calculated to assess the extent of CNS penetration.
Mandatory Visualizations
Signaling Pathway of the Tachykinin NK1 Receptor in the Central Nervous System
Caption: Tachykinin NK1 Receptor Signaling Cascade in a CNS Neuron.
Experimental Workflow for Assessing CNS Penetration
Caption: General Workflow for Preclinical CNS Penetration Studies.
References
- 1. biomere.com [biomere.com]
- 2. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and applicability of CSF sampling for the assessment of CNS drug delivery and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MEN11467 in Substance P Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MEN11467, a potent and selective antagonist of the tachykinin NK1 receptor, and its role in the substance P signaling pathway. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for professionals in the field.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][4] SP exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The interaction between SP and NK1R is a key target for the development of novel therapeutics for a range of conditions, including chemotherapy-induced nausea and vomiting, pain, and inflammatory disorders.
This compound: A Potent and Selective NK1 Receptor Antagonist
This compound is a potent, selective, and orally effective peptidomimetic antagonist of the tachykinin NK1 receptor.[5][6] Its pharmacological profile is characterized by a high affinity for the human NK1 receptor and a distinct insurmountable and poorly reversible mechanism of action.[5][6]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on the pharmacological properties of this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Species/Cell Line | Value | Reference |
| pKi | Human NK1 Receptor (IM9 cells) | 9.4 ± 0.1 | [5][6] |
| pKB | Guinea Pig Ileum | 10.7 ± 0.1 | [5][6] |
| IC50 | Ferret Trachea ([Sar⁹]SP-induced mucus secretion) | ~0.3 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Agonist/Challenge | Route of Administration | Efficacy Metric (ID50/ED50) | Reference |
| Bronchoconstriction | Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | [6] |
| Intranasal | 31 ± 12 µg/kg | [6] | |||
| Intraduodenal | 670 ± 270 µg/kg | [6] | |||
| Plasma Protein Extravasation | Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | [5] |
| Antigen Challenge | Oral | 1.3 mg/kg | [5] | ||
| Foot Tapping Behavior | Gerbil | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | [5][6] |
Signaling Pathways
Substance P/NK1 Receptor Signaling Cascade
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq and Gs G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Gs activation, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These second messengers modulate a variety of downstream effectors, ultimately leading to the physiological responses associated with SP.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Mechanism of Action of this compound: Insurmountable Antagonism
This compound exhibits insurmountable antagonism, meaning that at higher concentrations, it depresses the maximum response to Substance P, and its effects are poorly reversible with washing.[5][6] This is in contrast to surmountable antagonists, which cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. The insurmountable nature of this compound is attributed to its slow dissociation from the NK1 receptor.[5][6]
Caption: Insurmountable Antagonism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.
Materials:
-
IM9 human lymphoblastoid cells (expressing NK1 receptors)
-
[³H]-Substance P (Radioligand)
-
This compound (Test compound)
-
Unlabeled Substance P (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and peptidase inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize IM9 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-Substance P at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Guinea Pig Isolated Ileum
Objective: To determine the functional antagonist potency (pKB) of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs solution
-
Substance P methyl ester (Agonist)
-
This compound (Antagonist)
-
Organ bath setup with isometric transducers
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for Substance P methyl ester.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 60 minutes).
-
Second Agonist Curve: In the continued presence of this compound, obtain a second concentration-response curve for Substance P methyl ester.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. For insurmountable antagonists, a non-parallel rightward shift and a depression of the maximal response will be observed. Calculate the pKB value from the shift in the EC50 values.
In Vivo Model: Agonist-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy (ID50) of this compound in inhibiting NK1 receptor-mediated bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure pulmonary inflation pressure
-
[Sar⁹, Met(O₂)¹¹]SP (NK1 receptor agonist)
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially. Monitor pulmonary inflation pressure as an index of bronchoconstriction.
-
Drug Administration: Administer this compound via the desired route (intravenous, intranasal, or intraduodenal) at various doses.
-
Agonist Challenge: After a specified time, administer an intravenous bolus of the NK1 receptor agonist to induce bronchoconstriction.
-
Measurement: Record the peak increase in pulmonary inflation pressure.
-
Data Analysis: Determine the dose of this compound that causes a 50% inhibition of the agonist-induced bronchoconstriction (ID50).
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. Changes in plasma protein extravasation in rat skin during inflammatory challenges evaluated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
MEN11467: A Technical Guide to a Potent Tachykinin NK1 Receptor Antagonist and its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MEN11467, a potent and selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's mechanism of action, pharmacological profile, and the therapeutic potential of targeting the NK1 receptor.
Core Mechanism of Action: Antagonism of the Tachykinin NK1 Receptor
This compound is a peptidomimetic compound that functions as a highly potent and selective antagonist of the tachykinin NK1 receptor.[1][2] Its primary mechanism of action involves the competitive and insurmountable inhibition of Substance P (SP), the endogenous ligand for the NK1 receptor. By blocking the binding of Substance P, this compound effectively abrogates the downstream signaling cascades initiated by NK1 receptor activation, which are implicated in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][3]
The Tachykinin NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit of its associated G-protein.[4][5] This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates phospholipase C.[4][6]
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7]
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.[8]
-
Downstream Effects: The activation of PKC and the increase in intracellular calcium trigger a variety of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.[3][4]
This compound, by preventing the initial binding of Substance P to the NK1 receptor, effectively inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Value | Cell Line/Tissue | Description |
| pKi | 9.4 ± 0.1 | IM9 Lymphoblastoid Cells | Negative logarithm of the inhibitory constant for binding to human NK1 receptors.[1][2] |
| pKB | 10.7 ± 0.1 | Guinea-pig Ileum | Negative logarithm of the antagonist dissociation constant, measuring functional antagonism of Substance P-induced contractions. |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Administration Route | ID50 / ED50 | Species | Description |
| [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction | Intravenous | 29 ± 5 µg/kg | Guinea-pig | Dose required to inhibit the bronchoconstrictor response by 50%.[1][9] |
| [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction | Intranasal | 31 ± 12 µg/kg | Guinea-pig | Dose required to inhibit the bronchoconstrictor response by 50%.[1][9] |
| [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction | Intraduodenal | 670 ± 270 µg/kg | Guinea-pig | Dose required to inhibit the bronchoconstrictor response by 50%.[1][9] |
| [Sar⁹, Met(O₂)¹¹]SP-induced plasma protein extravasation | Oral | 6.7 ± 2 mg/kg | Guinea-pig | Dose required to inhibit plasma protein extravasation in the bronchi by 50%.[1][9] |
| Antigen-induced plasma protein extravasation | Oral | 1.3 mg/kg | Sensitized Guinea-pig | Dose required to inhibit antigen-induced plasma protein extravasation in the bronchi by 50%.[1][9] |
| GR 73632-induced foot tapping | Intravenous | 2.96 ± 2 mg/kg | Gerbil | Dose required to inhibit central NK1 receptor-mediated behavior by 50%, indicating poor central nervous system penetration.[1][9] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.
Radioligand Binding Assay for NK1 Receptor Affinity
-
Membrane Preparation:
-
Human IM9 lymphoblastoid cells, which endogenously express the NK1 receptor, are harvested.
-
The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator on ice.
-
The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is resuspended in fresh buffer, and the protein concentration is determined using a standard method such as the BCA assay.
-
-
Binding Assay:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P) and varying concentrations of this compound.
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of unlabeled Substance P.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Guinea-Pig Isolated Ileum Contraction Assay
-
Tissue Preparation:
-
A male Dunkin-Hartley guinea pig is euthanized, and a segment of the ileum is dissected.
-
The ileal segment is placed in a physiological salt solution (e.g., Tyrode's solution) and gently flushed to remove its contents.
-
A small segment (2-3 cm) is cut and mounted in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.
-
The tissue is placed under a resting tension (e.g., 0.5-1.0 g) and allowed to equilibrate for at least 30-60 minutes, with regular washing.
-
-
Contraction Assay:
-
A cumulative concentration-response curve to a stable NK1 receptor agonist, such as Substance P methyl ester, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isotonic contractions using a force transducer.
-
After obtaining a control response, the tissue is washed, and the antagonist, this compound, is added to the organ bath and allowed to incubate for a specific period.
-
In the presence of this compound, the cumulative concentration-response curve to the agonist is repeated.
-
-
Data Analysis:
-
The magnitude of the rightward shift in the concentration-response curve in the presence of this compound is used to calculate the pKB value, a measure of the antagonist's potency.
-
In Vivo Bronchoconstriction and Plasma Protein Extravasation Assays in Guinea Pigs
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
The trachea is cannulated for artificial ventilation and for the measurement of airway pressure.
-
A jugular vein is cannulated for intravenous drug administration.
-
-
Bronchoconstriction Assay:
-
A selective NK1 receptor agonist (e.g., [Sar⁹, Met(O₂)¹¹]SP) is administered intravenously to induce bronchoconstriction, which is measured as an increase in pulmonary inflation pressure.
-
This compound is administered via various routes (intravenous, intranasal, or intraduodenal) at different doses prior to the agonist challenge.
-
The dose of this compound that causes a 50% inhibition of the bronchoconstrictor response (ID50) is calculated.
-
-
Plasma Protein Extravasation Assay:
-
Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
An NK1 receptor agonist or an antigen (in sensitized animals) is administered to induce plasma protein extravasation in the airways.
-
This compound is administered orally at various doses before the challenge.
-
After a set time, the animals are euthanized, and the amount of Evans blue dye that has extravasated into the bronchial tissue is quantified spectrophotometrically.
-
The dose of this compound that inhibits the extravasation by 50% (ID50) is determined.
-
Potential Therapeutic Targets of NK1 Receptor Antagonism
While clinical trial data for this compound is not publicly available, the preclinical profile of this compound and the broader research into NK1 receptor antagonists suggest several potential therapeutic applications. The blockade of Substance P-mediated signaling has been investigated in a range of conditions.
-
Pain and Inflammation: Substance P is a key mediator of nociceptive signaling and neurogenic inflammation.[10][11] NK1 receptor antagonists have been evaluated in preclinical and clinical studies for the management of various pain states, including postoperative pain.[11][12] The anti-inflammatory effects of these antagonists have also been explored in conditions such as traumatic brain injury and other neuroinflammatory diseases.[13][14]
-
Depression and Anxiety: The Substance P/NK1 receptor system is implicated in the regulation of mood and stress responses.[1][3] Several NK1 receptor antagonists, including aprepitant (B1667566) and casopitant (B1241461), have undergone clinical trials for the treatment of major depressive disorder, with some studies showing efficacy comparable to selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][2][9]
-
Chemotherapy-Induced Nausea and Vomiting (CINV): The most successful clinical application of NK1 receptor antagonists to date is in the prevention of CINV.[15][16] Drugs like aprepitant are now standard of care in combination with other antiemetics for patients receiving highly emetogenic chemotherapy.[15][17]
-
Cancer: Emerging research suggests that the Substance P/NK1 receptor system may play a role in tumor progression.[18][19] NK1 receptors are overexpressed in several types of cancer cells, and Substance P can act as a mitogen.[18] Preclinical studies have shown that NK1 receptor antagonists like aprepitant can inhibit tumor cell proliferation, induce apoptosis, and have anti-angiogenic and anti-metastatic effects.[19][20] This has led to the proposal of repurposing these drugs as anti-cancer agents.[18][21]
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 6. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of Neurokinin-1 receptor antagonists on postoperative pain: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nyu.edu [nyu.edu]
- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 14. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System | MDPI [mdpi.com]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for MEN11467 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of bronchoconstriction, plasma protein extravasation, and colitis.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and subsequent downstream signaling. This blockade inhibits the cellular responses mediated by NK1 receptor activation, such as increased intracellular calcium, activation of protein kinase C (PKC), and stimulation of inflammatory pathways.
Signaling Pathway of Substance P and this compound
The following diagram illustrates the signaling cascade initiated by Substance P binding to the NK1 receptor and the inhibitory action of this compound.
Caption: NK1 Receptor Signaling and this compound Inhibition.
In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from key in vivo experiments investigating the efficacy of this compound.
Table 1: Inhibition of Agonist-Induced Bronchoconstriction in Guinea Pigs
| Agonist | Route of this compound Administration | ID₅₀ (µg/kg) |
| [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 |
| [Sar⁹, Met(O₂)¹¹]SP | Intranasal | 31 ± 12 |
| [Sar⁹, Met(O₂)¹¹]SP | Intraduodenal | 670 ± 270 |
Table 2: Inhibition of Plasma Protein Extravasation in Guinea Pig Bronchi
| Inducing Agent | Route of this compound Administration | ID₅₀ (mg/kg) |
| [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 |
| Antigen Challenge | Oral | 1.3 |
Table 3: Effect on GR 73632-Induced Foot Tapping Behavior in Gerbils
| Route of this compound Administration | ED₅₀ (mg/kg) |
| Intravenous | 2.96 ± 2 |
Table 4: Efficacy in Acetic Acid-Induced Colitis in Guinea Pigs
| Treatment Schedule | Dose (mg/kg, s.c.) | Effect on Macroscopic Damage Score | Effect on Myeloperoxidase Activity | Effect on Plasma Protein Extravasation |
| Single Dose (2.5h) | 0.3 - 10 | Reduced | Not Assessed | Reduced |
| Repeated Doses (24h) | 1 - 3 | Reduced | Reduced | Not Reduced |
Experimental Protocols
Inhibition of Agonist-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol details the methodology to assess the ability of this compound to inhibit bronchoconstriction induced by an NK1 receptor agonist.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
This compound
-
[Sar⁹, Met(O₂)¹¹]SP (NK1 receptor agonist)
-
Urethane (anesthetic)
-
Saline solution (0.9% NaCl)
-
Tracheal cannula
-
Jugular vein cannula
-
Femoral artery cannula
-
Pressure transducer
-
Ventilator
-
Data acquisition system
Experimental Workflow:
Caption: Workflow for Bronchoconstriction Assay.
Procedure:
-
Animal Preparation: Anesthetize guinea pigs with urethane. Perform a tracheotomy and insert a cannula. Cannulate the jugular vein for drug administration and the femoral artery for blood pressure monitoring.
-
Ventilation: Connect the animal to a small animal ventilator.
-
Drug Administration: Administer this compound or vehicle control via the desired route (intravenous, intranasal, or intraduodenal) at various doses.
-
Induction of Bronchoconstriction: After a set pretreatment time, administer a bolus intravenous injection of the NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP, to induce bronchoconstriction.
-
Measurement: Record the changes in intratracheal pressure using a pressure transducer connected to a data acquisition system. The peak increase in pressure reflects the degree of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound compared to the vehicle control group. Determine the ID₅₀ value.
Inhibition of Plasma Protein Extravasation in Guinea Pig Airways
This protocol describes how to measure the effect of this compound on vascular permeability in the airways.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
[Sar⁹, Met(O₂)¹¹]SP or Ovalbumin (for sensitized animals)
-
Evans Blue dye (20 mg/kg)
-
Saline solution
-
Pentobarbital (anesthetic)
-
Spectrophotometer
Procedure:
-
Animal Preparation: For antigen challenge studies, sensitize guinea pigs with ovalbumin.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Tracer Injection: After the appropriate pretreatment time, inject Evans Blue dye intravenously.
-
Induction of Extravasation: Administer the NK1 agonist or antigen challenge.
-
Tissue Collection: After a set time, euthanize the animal and perfuse the systemic circulation with saline to remove intravascular dye. Excise the trachea and bronchi.
-
Dye Extraction: Incubate the tissues in formamide to extract the extravasated Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer. The amount of dye is proportional to the degree of plasma protein extravasation.
-
Data Analysis: Calculate the percentage inhibition of plasma protein extravasation for each dose of this compound and determine the ID₅₀.
Acetic Acid-Induced Colitis in Guinea Pigs
This protocol outlines the induction of colitis and the evaluation of this compound's therapeutic effect.[1]
Materials:
-
Male guinea pigs (250-300 g)
-
This compound
-
Acetic acid solution (e.g., 4-7.5%)
-
Saline solution
-
Anesthetic (e.g., isoflurane)
-
Flexible catheter
-
Myeloperoxidase (MPO) assay kit
-
Evans Blue dye (optional, for extravasation)
Experimental Workflow:
Caption: Workflow for Acetic Acid-Induced Colitis Model.
Procedure:
-
Induction of Colitis: Lightly anesthetize the guinea pigs. Gently insert a flexible catheter intra-rectally and instill a small volume of acetic acid solution.
-
Treatment: Administer this compound or vehicle subcutaneously according to the desired dosing schedule (e.g., a single dose before induction or repeated doses post-induction).
-
Monitoring: Observe the animals for clinical signs of colitis, such as weight loss and changes in stool consistency.
-
Endpoint Analysis: At the end of the study period (e.g., 2.5 or 24 hours), euthanize the animals and collect the colon.
-
Macroscopic Scoring: Assess the colon for visible signs of damage, including inflammation, ulceration, and necrosis, using a standardized scoring system.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercial assay kit.
-
Plasma Protein Extravasation (Optional): If assessing vascular permeability, inject Evans Blue dye before euthanasia and quantify its extravasation in the colon tissue as described in the previous protocol.
-
Data Analysis: Compare the macroscopic scores, MPO activity, and plasma extravasation between the this compound-treated and vehicle-treated groups.
References
Application Notes and Protocols for MEN11467 in Bronchoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent and highly selective peptidomimetic antagonist of the tachykinin NK1 receptor.[1][2][3] Tachykinins, such as Substance P (SP), are neuropeptides implicated in the pathophysiology of asthma and other inflammatory airway diseases by mediating neurogenic inflammation.[4][5] this compound's high affinity and selectivity for the NK1 receptor make it a valuable pharmacological tool for investigating the role of this specific receptor in biological processes, including bronchoconstriction.[1][2] Unlike dual NK1/NK2 receptor antagonists, this compound allows for the specific interrogation of the NK1 signaling pathway.[1][2][6]
Mechanism of Action
This compound functions as a non-competitive, insurmountable antagonist at the tachykinin NK1 receptor.[1][3] It potently inhibits the binding of Substance P to NK1 receptors.[1][2] This antagonism is highly specific, with negligible effects on NK2 and NK3 receptors.[1][2][3] By blocking the NK1 receptor, this compound effectively inhibits the downstream signaling cascade that leads to physiological responses such as smooth muscle contraction in the airways, which contributes to bronchoconstriction.
Data Presentation
In Vitro Receptor Binding Affinity
The binding affinity of this compound for the human tachykinin NK1 receptor was determined using radioligand binding assays.
| Compound | Receptor | Cell Line | pKi | Reference |
| This compound | Tachykinin NK1 | IM9 | 9.4 ± 0.1 | [1][2] |
| This compound | Tachykinin NK2 | - | <6 | [1][2] |
| This compound | Tachykinin NK3 | - | <6 | [1][2] |
In Vivo Efficacy in Guinea Pig Model of Bronchoconstriction
This compound has demonstrated dose-dependent antagonism of bronchoconstriction induced by a selective NK1 receptor agonist in anesthetized guinea pigs.[1][2][3]
| Administration Route | ID50 (µg/kg) | Agonist Used | Reference |
| Intravenous | 29 ± 5 | [Sar9, Met(O2)11]SP | [1][2][3] |
| Intranasal | 31 ± 12 | [Sar9, Met(O2)11]SP | [1][2][3] |
| Intraduodenal | 670 ± 270 | [Sar9, Met(O2)11]SP | [1][2][3] |
Signaling Pathways and Experimental Workflows
Caption: Tachykinin NK1 Receptor Signaling Pathway in Bronchoconstriction.
Caption: In Vivo Evaluation of this compound on Bronchoconstriction.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human tachykinin NK1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from IM9 human lymphoblastoid cells, which endogenously express the NK1 receptor.
-
Radioligand: [3H]-Substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B), pre-treated with 0.5% polyethylenimine (PEI).
-
96-well microplates.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the IM9 cell membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of [3H]-Substance P and 50 µL of assay buffer.
-
Non-specific Binding: 25 µL of [3H]-Substance P and 50 µL of unlabeled Substance P.
-
Competitive Binding: 25 µL of [3H]-Substance P and 50 µL of varying concentrations of this compound.
-
-
Reaction Initiation: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 225 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antagonism of NK1 Agonist-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo potency (ID50) of this compound in antagonizing bronchoconstriction induced by a selective NK1 receptor agonist.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (350-450 g).
-
Anesthetic: Urethane or a similar suitable anesthetic.
-
NK1 Receptor Agonist: [Sar9, Met(O2)11]SP.
-
Test Compound: this compound.
-
Vehicle Control: Saline or appropriate vehicle for this compound administration.
-
Tracheostomy tube, ventilator, and pneumotachograph or similar device for measuring airway resistance.
-
Intravenous, intranasal, or intraduodenal administration equipment.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pigs according to an approved institutional animal care and use committee protocol.
-
Perform a tracheostomy and connect the animal to a small animal ventilator.
-
Monitor and record respiratory parameters, including bronchial resistance, throughout the experiment.
-
-
Baseline Measurement: Establish a stable baseline of bronchial resistance.
-
Compound Administration:
-
Administer this compound or vehicle via the desired route (intravenous, intranasal, or intraduodenal) at various doses to different groups of animals.
-
Allow for a sufficient pre-treatment time for the compound to distribute and exert its effect (e.g., 5-15 minutes).
-
-
Bronchoconstriction Induction:
-
Administer a standardized dose of the NK1 receptor agonist, [Sar9, Met(O2)11]SP, intravenously to induce bronchoconstriction.
-
-
Measurement of Bronchoconstriction:
-
Record the peak increase in bronchial resistance following the administration of the agonist.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of this compound compared to the vehicle control group.
-
Determine the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response (ID50) by plotting the percentage inhibition against the log dose of this compound and performing a non-linear regression analysis.
-
-
Specificity Control: In a separate group of animals, assess whether this compound affects bronchoconstriction induced by a non-tachykinin agonist, such as methacholine, to confirm its selectivity.[1]
Conclusion
This compound is a powerful research tool for elucidating the specific role of the tachykinin NK1 receptor in bronchoconstriction and other physiological and pathophysiological processes. Its high selectivity allows for precise investigation of NK1-mediated pathways without the confounding effects of interacting with other tachykinin receptors. The protocols outlined above provide a framework for characterizing the in vitro and in vivo pharmacological properties of this compound and similar compounds in the context of respiratory research.
References
- 1. A guinea-pig model of ultrasonically nebulized distilled water-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated bronchoconstriction attenuates the cough response to bronchoconstriction in naïve guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MEN11467: Application in Anti-Tumor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
MEN11467 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor (NK1R), also known as the substance P receptor. The substance P (SP)/NK1R signaling pathway has been implicated in various physiological processes, and emerging evidence suggests its crucial role in tumor progression.[1] Overexpression of NK1R is observed in numerous cancer types, where it mediates cell proliferation, angiogenesis, and migration, making it a promising target for anti-cancer therapies. This document provides detailed application notes and protocols for studying the anti-tumor activity of this compound, with a focus on in vivo xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the binding of substance P to the NK1 receptor. This inhibition disrupts the downstream signaling cascades that promote tumor growth, survival, and metastasis. The binding of SP to NK1R can activate pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to increased cell proliferation and survival. By antagonizing this interaction, this compound can induce apoptosis and inhibit the proliferation of tumor cells.
Signaling Pathway Diagram
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting tumor progression.
Quantitative Data
The anti-tumor efficacy of this compound has been demonstrated in a human glioma xenograft model.
| Experimental Model | Treatment | Administration Route | Observed Effect | Reference |
| Human Glioma (U373 MG) Xenograft in nude mice | This compound | Subcutaneous (s.c.) or Intravenous (i.v.) | Inhibition of tumor growth | Palma C, et al. Br J Cancer. 2000.[1] |
| Human Glioma (U373 MG) Xenograft in nude mice | This compound + Substance P | s.c. or i.v. | Partial reversal of tumor growth inhibition | Palma C, et al. Br J Cancer. 2000.[1] |
Experimental Protocols
In Vivo Human Glioma Xenograft Model
This protocol is based on the methodology described by Palma et al. (2000) for evaluating the anti-tumor activity of this compound.
1. Cell Culture
-
Culture human glioma U373 MG cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model
-
Use athymic nude mice (e.g., Swiss nu/nu), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Maintain mice under specific pathogen-free conditions.
3. Tumor Implantation
-
Resuspend harvested U373 MG cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
4. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
This compound Administration:
-
Subcutaneous (s.c.) Administration: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Administer the desired dose daily via subcutaneous injection at a site distant from the tumor.
-
Intravenous (i.v.) Administration: Dissolve this compound in a suitable vehicle for intravenous injection. Administer the desired dose daily via the tail vein.
-
-
Control Group: Administer the vehicle alone following the same schedule and route as the treatment groups.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 14-21 days).
5. Monitoring and Endpoint
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically the tumor volume at the end of the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Workflow for assessing this compound anti-tumor activity in a xenograft model.
Important Considerations
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal therapeutic dose of this compound.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in the animal model is crucial for interpreting the efficacy data.
-
Toxicity: Closely monitor for any signs of toxicity, including weight loss, behavioral changes, and any adverse reactions at the injection site.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This document provides a foundational guide for investigating the anti-tumor properties of this compound. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Studying Neurokinin-1 Receptor Function Using MEN11467
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent, selective, and orally effective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3][4] Its insurmountable and long-lasting antagonistic properties make it an invaluable tool for investigating the physiological and pathological roles of the NK1 receptor.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study NK1 receptor function, including its signaling pathways and its role in various biological processes.
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor, effectively blocking the binding of Substance P and subsequent downstream signaling.[5][6] The antagonism exerted by this compound is described as insurmountable, meaning that even with increasing concentrations of the agonist (Substance P), the maximum response cannot be restored.[1][2][3] This characteristic, along with its high selectivity for the human NK1 receptor over NK2 and NK3 receptors, underscores its utility in specifically probing NK1 receptor-mediated pathways.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| pKi (Binding Affinity) | Human IM9 lymphoblastoid cells | 9.4 ± 0.1 | [1][2][3] |
| pKB (Functional Antagonism) | Guinea-pig isolated ileum | 10.7 ± 0.1 | [1][2] |
| IC50 (Inhibition of SP-induced sulfate (B86663) output) | Ferret trachea in vitro | ~0.3 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | ID50 / ED50 | Reference |
| Bronchoconstriction (induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea-pig | Intravenous | 29 ± 5 µg/kg | [1][2] |
| Bronchoconstriction (induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea-pig | Intranasal | 31 ± 12 µg/kg | [1][2] |
| Bronchoconstriction (induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea-pig | Intraduodenal | 670 ± 270 µg/kg | [1][2] |
| Plasma Protein Extravasation (induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea-pig | Oral | 6.7 ± 2 mg/kg | [1][2] |
| Plasma Protein Extravasation (induced by antigen challenge) | Guinea-pig | Oral | 1.3 mg/kg | [1][2] |
| Foot Tapping Behavior (induced by GR 73632) | Gerbil | Intravenous | 2.96 ± 2 mg/kg | [1][2] |
Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins.[7][8] Activation by Substance P leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][9]
References
- 1. Increased blocking activity of combined tachykinin NK1- and NK2-receptor antagonists on hyperventilation-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Neuromuscular blocking agents' differential bronchoconstrictive potential in Guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes: In Vitro Binding Assay for MEN11467, a Tachykinin NK1 Receptor Antagonist
For Research Use Only.
Introduction
MEN11467 is a potent and selective non-peptide antagonist of the human tachykinin neurokinin 1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in various physiological processes, including pain transmission, inflammation, and emesis. The development and characterization of NK1 receptor antagonists like this compound are crucial for therapeutic advancements in these areas. This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the human NK1 receptor.
Principle
This assay is a competitive radioligand binding experiment. It measures the ability of a test compound, this compound, to displace a radiolabeled ligand, [³H]Substance P, from the NK1 receptor. The source of the NK1 receptor is a membrane preparation from the human lymphoblastoid cell line IM-9, which endogenously expresses the receptor. The concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is determined. This value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the NK1 receptor.
Data Presentation
The binding affinity of this compound for the human NK1 receptor has been previously determined and is summarized in the table below. This assay protocol can be used to independently verify these findings.
| Compound | Receptor | Cell Line | Radioligand | Parameter | Value |
| This compound | NK1 | IM-9 | [³H]Substance P | pKi | 9.4 ± 0.1 |
| This compound | NK2 | - | - | pKi | < 6 |
| This compound | NK3 | - | - | pKi | < 6 |
Signaling Pathway
The tachykinin NK1 receptor is a G-protein coupled receptor that, upon binding with its endogenous ligand Substance P, primarily couples to Gαq/11. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses. This compound acts as an antagonist, blocking the binding of Substance P and thereby inhibiting this downstream signaling.
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Experimental Protocols
IM-9 Cell Culture
The human B lymphoblastoid cell line IM-9 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The cell density should be maintained between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
Preparation of Cell Membranes
-
Harvest IM-9 cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/mL bacitracin).
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the Bradford or BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
In Vitro Binding Assay Protocol
This protocol outlines a competitive binding assay in a 96-well plate format.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/mL bacitracin.
-
Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol), diluted in assay buffer to a final concentration of ~0.5 nM.
-
Non-specific Binding (NSB) Control: 1 µM unlabeled Substance P in assay buffer.
-
Test Compound: this compound, prepared in a series of dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
Membrane Preparation: IM-9 cell membranes (typically 20-40 µg of protein per well).
Procedure:
-
In a 96-well plate, add the following to the appropriate wells in triplicate:
-
Total Binding: 50 µL of [³H]Substance P, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Substance P, 50 µL of 1 µM unlabeled Substance P, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]Substance P, 50 µL of each this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow
Caption: Workflow for the this compound in vitro binding assay.
References
Application Notes and Protocols for Investigating MEN11467 in Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are debilitating side effects of many cancer treatments, significantly impacting a patient's quality of life and their ability to adhere to therapy.[1][2] The pathophysiology of CINV involves complex signaling pathways in both the central and peripheral nervous systems.[2] Two key phases of CINV have been identified: the acute phase, occurring within 24 hours of chemotherapy and primarily mediated by serotonin (B10506) (5-HT3) receptors, and the delayed phase, which occurs more than 24 hours after treatment and is largely driven by substance P binding to neurokinin-1 (NK1) receptors.[3][4][5]
MEN11467 is a potent and selective, orally effective peptidomimetic antagonist of the tachykinin NK1 receptor.[3][6] As an NK1 receptor antagonist, this compound offers a potential therapeutic strategy for mitigating CINV, particularly in the delayed phase. These application notes provide an overview of the mechanism of action, pharmacological data, and detailed protocols for investigating the efficacy of this compound in preclinical models of CINV.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Chemotherapeutic agents can trigger the release of substance P from neurons in both the brain and the gastrointestinal tract.[3] Substance P then binds to NK1 receptors located in key areas of the brain's emetic circuitry, including the nucleus tractus solitarius (NTS) and the area postrema, which in turn activate the vomiting center in the medulla oblongata.[3][7] NK1 receptor antagonists, such as this compound, competitively block the binding of substance P to its receptor, thereby inhibiting this signaling cascade and reducing nausea and vomiting.[3][8]
Pharmacological Profile of this compound
Preclinical studies have characterized the binding affinity and in vivo activity of this compound. The available quantitative data is summarized in the table below. It is noteworthy that while this compound demonstrates high potency at peripheral NK1 receptors, its ability to penetrate the central nervous system and block central NK1 receptors appears limited.[3][6]
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human NK1 Receptors (IM9 cells) | 9.4 ± 0.1 | [3][6] |
| Oral Activity (ID50) | Guinea Pig (Antigen-induced plasma extravasation) | 1.3 mg/kg | [3][6] |
| Oral Activity (ID50) | Guinea Pig ([Sar9, Met(O2)11]-induced plasma extravasation) | 6.7 ± 2 mg/kg | [3][6] |
| Central NK1 Receptor Blockade (ED50) | Gerbil (GR73632-induced foot tapping) | 2.96 ± 2 mg/kg (i.v.) | [3][6] |
Signaling Pathway of Chemotherapy-Induced Nausea and Vomiting
Caption: Signaling pathway of CINV highlighting the roles of serotonin and substance P.
Experimental Protocols
The following protocols are generalized for the evaluation of an NK1 receptor antagonist in a preclinical model of CINV. These may serve as a starting point and should be optimized for the specific research question and compound being tested.
Protocol 1: Evaluation of this compound in a Cisplatin-Induced Emesis Model in Ferrets
This protocol is designed to assess the anti-emetic efficacy of this compound against both the acute and delayed phases of CINV induced by the chemotherapeutic agent cisplatin (B142131).
Materials:
-
Male ferrets (1.0-1.5 kg)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Cisplatin
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Observation cages with video recording equipment
Procedure:
-
Acclimatization: House ferrets individually for at least 7 days before the experiment to allow for acclimatization to the housing conditions.
-
Fasting: Fast the animals for 12 hours prior to drug administration, with water available ad libitum.
-
Grouping: Randomly assign ferrets to the following groups (n=6-8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Cisplatin
-
Group 3: this compound (low dose) + Cisplatin
-
Group 4: this compound (medium dose) + Cisplatin
-
Group 5: this compound (high dose) + Cisplatin
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) or via the desired route of administration at a specified time (e.g., 1 hour) before cisplatin administration.
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally, i.p.) or saline.
-
-
Observation:
-
Place each ferret in an individual observation cage immediately after cisplatin administration.
-
Continuously video record the animals for 72 hours.
-
Observe and quantify the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
The acute phase is defined as the first 24 hours post-cisplatin, and the delayed phase is from 24 to 72 hours.
-
-
Data Analysis:
-
Calculate the total number of emetic episodes (retches + vomits) for each animal in the acute and delayed phases.
-
Compare the mean number of emetic episodes between the vehicle + cisplatin group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the number of emetic episodes in the this compound-treated groups compared to the control group indicates anti-emetic activity.
-
Experimental Workflow for CINV Investigation
Caption: A generalized experimental workflow for investigating a novel anti-emetic compound.
Conclusion
This compound presents a promising pharmacological profile as a potent and selective peripheral NK1 receptor antagonist. The provided protocols offer a framework for the preclinical evaluation of its efficacy in mitigating chemotherapy-induced nausea. Given the indication of its limited central nervous system penetration, further investigation into the relative contributions of peripheral versus central NK1 receptor blockade in CINV is warranted and may provide valuable insights into the development of next-generation anti-emetic therapies.
References
- 1. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 2. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nausea and vomiting in an evolving anticancer treatment landscape: long-delayed and emetogenic antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmanuals.com [merckmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MEN11467 in Glioma Xenograft Models
Initial Assessment: A comprehensive review of publicly available scientific literature and clinical trial databases reveals no direct evidence of the investigational drug MEN11467 being evaluated in the context of glioma xenograft models. The user's request for detailed application notes and protocols on this specific topic cannot be fulfilled as the foundational research does not appear to exist.
This compound: A Tachykinin NK(1) Receptor Antagonist
This compound is identified in pharmacological studies as a potent and highly selective antagonist of the tachykinin NK(1) receptor.[1][2][3] Its mechanism of action involves inhibiting the binding of Substance P (SP) to NK(1) receptors.[1][2] Research on this compound has primarily focused on its potential therapeutic effects in non-oncological conditions, such as inflammation and pain. For instance, studies have explored its ability to inhibit bronchoconstriction and plasma protein extravasation in animal models.[1][2] Further research has investigated its effects in models of acute colitis, suggesting a role for tachykinin NK(1) receptors in the inflammatory process.[4]
The available literature indicates that this compound has a poor ability to cross the blood-brain barrier and block central tachykinin NK(1) receptors, with its activity being more pronounced in peripheral tissues.[1][2]
Current Landscape of Glioma Xenograft Models in Drug Development
While there is no specific data on this compound, glioma xenograft models are a cornerstone of preclinical research for developing novel therapies for this aggressive brain cancer. These models, which involve the transplantation of human glioma cells or patient-derived tumor tissue into immunocompromised mice, are instrumental in evaluating the efficacy and mechanism of action of various therapeutic agents.[4][5][6][7][8]
Commonly studied agents in glioma xenograft models include:
-
Temozolomide (TMZ): The standard-of-care chemotherapy for glioblastoma, often used as a benchmark in preclinical studies.[9][10]
-
Targeted Therapies: Drugs aimed at specific molecular pathways dysregulated in glioma, such as inhibitors of MDM2, mTOR, and various receptor tyrosine kinases.[9]
-
Immunotherapies: Approaches designed to harness the immune system to fight the tumor, although challenges remain in modeling the complex tumor microenvironment of glioma in immunodeficient xenograft models.
Experimental Protocols in Glioma Xenograft Research
Standard protocols for establishing and utilizing glioma xenograft models typically involve the following key steps:
-
Cell Line or Patient-Derived Tissue Preparation: Sourcing and culturing of established human glioma cell lines (e.g., U87MG) or processing of fresh tumor tissue from patients to create patient-derived xenografts (PDXs).[5][6][7]
-
Animal Models: Use of immunodeficient mouse strains (e.g., nude, SCID, or NOD/SCID mice) to prevent rejection of the human tumor graft.[4]
-
Orthotopic Implantation: Surgical injection of glioma cells or tissue fragments directly into the brain of the host mouse to mimic the natural tumor microenvironment.[6]
-
Tumor Growth Monitoring: Regular monitoring of tumor growth using methods such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[7]
-
Therapeutic Intervention: Administration of the investigational drug or combination of therapies via relevant routes (e.g., oral gavage, intravenous injection).
-
Efficacy Assessment: Measurement of endpoints such as tumor growth inhibition, extension of survival, and analysis of molecular biomarkers in the tumor tissue.[8]
Signaling Pathways in Glioma
Research in glioma focuses on several key signaling pathways that drive tumor growth and survival. While not related to this compound, understanding these pathways is crucial for developing new therapies.
Caption: Key signaling pathways often dysregulated in glioma, driving tumor proliferation and survival.
Experimental Workflow for Preclinical Glioma Studies
A typical workflow for evaluating a novel therapeutic agent in a glioma xenograft model is depicted below.
Caption: A generalized experimental workflow for in vivo efficacy studies in glioma xenograft models.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
- 4. Effect of MEN 11467, a new tachykinin NK1 receptor antagonist, in acute rectocolitis induced by acetic acid in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The cancer growth suppressor gene mda-7 selectively induces apoptosis in human breast cancer cells and inhibits tumor growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GSRS [gsrs.ncats.nih.gov]
MEN11467: A Potent Tool for Investigating Peripheral Mechanisms of Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent, selective, and orally effective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is a key player in the interplay between the nervous and immune systems and is critically involved in neurogenic inflammation. While this compound has demonstrated limited ability to cross the blood-brain barrier, its high affinity and selectivity for the peripheral NK1 receptor make it an invaluable tool for dissecting the peripheral contributions to neuroinflammatory processes and for studying neuroinflammation in models with a compromised blood-brain barrier. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in neuroinflammation research.
Physicochemical and Pharmacological Properties of this compound
This compound is a partially retro-inverse peptidomimetic antagonist that potently and selectively inhibits the binding of Substance P to the human NK1 receptor.[1][2][3]
| Property | Value | Reference |
| Mechanism of Action | Tachykinin NK1 Receptor Antagonist | [1][2] |
| Affinity (pKi) for human NK1 Receptor | 9.4 ± 0.1 | [2][3] |
| Selectivity | Negligible effects on NK2 or NK3 receptors (pKi <6) | [2][3] |
| In Vivo Efficacy (Plasma Protein Extravasation, oral) | ID50 = 6.7 ± 2 mg/kg (agonist-induced) | [2][3] |
| In Vivo Efficacy (Plasma Protein Extravasation, oral) | ID50 = 1.3 mg/kg (antigen-induced) | [2][3] |
| Central Nervous System Penetration | Poor | [2][3] |
Signaling Pathway
The binding of Substance P to the NK1 receptor, primarily located on neurons, glial cells (microglia and astrocytes), and endothelial cells, triggers a cascade of intracellular events that contribute to neuroinflammation.[1] This signaling pathway plays a crucial role in the production of pro-inflammatory mediators.
Experimental Protocols
Due to the limited central nervous system penetration of this compound, its application is most appropriate for in vitro studies on primary microglia and astrocytes or for in vivo investigations of peripheral inflammatory contributions to neuroinflammation. The following protocols are adapted from established methods using other NK1 receptor antagonists and should be optimized for this compound.
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Release from Primary Microglia
This protocol details the procedure to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated primary microglial cells.
Materials:
-
Primary microglial cells (mouse or rat)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed microglia into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: Pre-treat the microglial cells with varying concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL final concentration) for 24 hours. The negative control group should not be stimulated with LPS.
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for this compound for each cytokine.
Protocol 2: In Vivo Assessment of this compound on LPS-Induced Neuroinflammation in Mice
This protocol describes an in vivo model to evaluate the effect of peripherally administered this compound on systemic and central nervous system inflammation induced by LPS. This model is relevant for studying the impact of peripheral NK1 receptor blockade on the neuroinflammatory response.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle one hour before the LPS challenge. The dose of this compound should be optimized based on preliminary studies.
-
LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or an equivalent volume of sterile saline.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice under deep anesthesia.
-
Brain and Plasma Collection: Perfuse the animals with cold PBS to remove blood from the brain. Collect blood via cardiac puncture for plasma separation. Carefully dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Tissue Processing: Homogenize the brain tissue in homogenization buffer. Centrifuge the homogenates and collect the supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α, IL-1β, and IL-6 in the plasma and brain tissue homogenates using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Data Presentation
The following tables present hypothetical data structures for summarizing the results obtained from the described protocols.
Table 1: Effect of this compound on LPS-Induced Cytokine Release in Primary Microglia
| Compound | Concentration (nM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| IC50 (nM) |
Table 2: Effect of this compound on LPS-Induced Cytokine Levels in Mouse Brain and Plasma
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Brain IL-6 (pg/mg protein) | Plasma TNF-α (pg/mL) | Plasma IL-1β (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle + Saline | ||||||
| Vehicle + LPS | ||||||
| This compound + LPS |
Conclusion
This compound serves as a highly effective and selective tool for investigating the role of peripheral NK1 receptors in the complex processes of neuroinflammation. Its utility in in vitro models of microglial and astrocytic activation is clear. In vivo, it provides a means to explore the communication between the peripheral immune system and the central nervous system in inflammatory conditions. Researchers utilizing this compound should carefully consider its pharmacokinetic profile, particularly its limited brain penetration, when designing and interpreting experiments. The provided protocols offer a starting point for the application of this valuable pharmacological tool in advancing our understanding of neuroinflammatory diseases.
References
Application Notes and Protocols for MEN11467 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEN11467 is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and cell proliferation.[1][3][4] By blocking this interaction, this compound serves as a valuable tool for investigating the roles of the Substance P-NK1 receptor signaling pathway in both normal physiology and pathological conditions, including cancer. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 600.75 g/mol | [3] |
| Canonical SMILES | Cc1ccc(cc1)CC(=O)N(C)--INVALID-LINK--C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)c5c[nH]c6ccccc56 | [3] |
| InChI Key | JXDKAWGCUBTYFX-BMPTZRATSA-N | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for water-insoluble compounds in cell culture applications.[5][6][7][8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound and DMSO.
-
Weighing this compound:
-
Tare a sterile, conical-bottom vial on a calibrated analytical balance.
-
Carefully weigh out 6.01 mg of this compound powder into the vial. This will be sufficient to prepare 1 mL of a 10 mM stock solution.
-
-
Dissolving in DMSO:
-
Using a sterile pipette, add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Summary of Stock Solution Preparation:
| Parameter | Value |
| Compound | This compound |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Amount of this compound for 1 mL | 6.01 mg |
| Storage Temperature | -20°C or -80°C |
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock solutions.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist to the tachykinin NK1 receptor. The natural ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor activates a G-protein signaling cascade, primarily through Gαq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The activation of PKC can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, which is involved in cell proliferation and survival.[1][9][10] As an antagonist, this compound blocks the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.
The diagram below illustrates the signaling pathway of the NK1 receptor and the inhibitory action of this compound.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MEN11467
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MEN11467, a potent and selective peptidomimetic antagonist of the tachykinin NK(1) receptor. The provided protocols are based on preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments.
Introduction
This compound is a powerful tool for studying the physiological and pathological roles of the tachykinin NK(1) receptor and its endogenous ligand, Substance P. As a highly selective antagonist, this compound can be utilized in various in vivo models to investigate its therapeutic potential in conditions such as inflammation, pain, and respiratory diseases. These notes detail the established administration routes, dosages, and experimental models for in vivo studies with this compound.
Data Presentation
The following tables summarize the quantitative data from in vivo studies with this compound, providing a clear comparison of its efficacy across different administration routes and experimental models.
Table 1: In Vivo Efficacy of this compound in Guinea Pigs - Inhibition of Bronchoconstriction
| Administration Route | Agonist | Endpoint | ID₅₀ | Animal Model |
| Intravenous (i.v.) | [Sar⁹, Met(O₂)¹¹]SP | Bronchoconstriction | 29 ± 5 µg/kg | Anesthetized Guinea Pig |
| Intranasal | [Sar⁹, Met(O₂)¹¹]SP | Bronchoconstriction | 31 ± 12 µg/kg | Anesthetized Guinea Pig |
| Intraduodenal | [Sar⁹, Met(O₂)¹¹]SP | Bronchoconstriction | 670 ± 270 µg/kg | Anesthetized Guinea Pig |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs - Inhibition of Plasma Protein Extravasation
| Administration Route | Inducer | Endpoint | ID₅₀ | Animal Model |
| Oral | [Sar⁹, Met(O₂)¹¹]SP | Plasma Protein Extravasation | 6.7 ± 2 mg/kg | Guinea Pig Bronchi |
| Oral | Antigen Challenge | Plasma Protein Extravasation | 1.3 mg/kg | Sensitized Guinea Pig Bronchi |
Table 3: In Vivo Efficacy of this compound in Gerbils
| Administration Route | Agonist | Endpoint | ED₅₀ | Animal Model |
| Intravenous (i.v.) | GR 73632 | Foot Tapping Behavior | 2.96 ± 2 mg/kg | Gerbil |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving the administration of this compound.
Protocol 1: Intravenous Administration for Inhibition of Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the efficacy of intravenously administered this compound in antagonizing NK(1) receptor-mediated bronchoconstriction.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a suitable solubilizing agent if required. The specific vehicle for this compound is not detailed in the available literature, so preliminary solubility and vehicle tolerance studies are recommended.)
-
[Sar⁹, Met(O₂)¹¹]SP (selective NK(1) receptor agonist)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Equipment for measuring respiratory mechanics (e.g., whole-body plethysmograph or direct measurement of pulmonary resistance and compliance)
-
Intravenous cannulation equipment
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with an appropriate anesthetic. Perform a tracheotomy and cannulate the trachea for artificial ventilation. Cannulate the jugular vein for intravenous administration of compounds.
-
This compound Administration: Dissolve this compound in the chosen vehicle to the desired concentration. Administer the this compound solution intravenously at the desired dose (e.g., in a range to determine the ID₅₀). A control group should receive the vehicle alone.
-
Induction of Bronchoconstriction: After a predetermined pretreatment time with this compound or vehicle, administer an intravenous bolus of the NK(1) receptor agonist, [Sar⁹, Met(O₂)¹¹]SP, to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously monitor and record respiratory parameters such as pulmonary resistance and dynamic compliance. The peak increase in pulmonary resistance following agonist administration is used as the measure of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction by this compound at each dose. Determine the ID₅₀ value, which is the dose of this compound that causes a 50% inhibition of the maximal bronchoconstrictor response.
Protocol 2: Oral Administration for Inhibition of Plasma Protein Extravasation in Guinea Pig Bronchi
Objective: To assess the oral bioavailability and efficacy of this compound in inhibiting neurogenic inflammation in the airways.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose)
-
Evans blue dye
-
[Sar⁹, Met(O₂)¹¹]SP or sensitizing antigen (e.g., ovalbumin)
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Spectrophotometer
Procedure:
-
Animal Preparation: For antigen-induced extravasation, sensitize guinea pigs with an intraperitoneal injection of the antigen (e.g., ovalbumin) several weeks prior to the experiment.
-
This compound Administration: Formulate this compound as a suspension in a suitable vehicle for oral gavage. Administer the desired dose of this compound or vehicle to the guinea pigs.
-
Induction of Plasma Protein Extravasation: At the expected time of peak plasma concentration of this compound, anesthetize the animals and inject Evans blue dye intravenously. Following the dye injection, administer the NK(1) receptor agonist or the antigen intravenously to induce plasma protein extravasation in the bronchi.
-
Quantification of Extravasation: After a set time, perfuse the systemic circulation with saline to remove intravascular dye. Dissect the bronchi and extract the extravasated Evans blue dye using formamide.
-
Data Analysis: Measure the absorbance of the formamide extracts using a spectrophotometer. The amount of extravasated dye is proportional to the absorbance and reflects the degree of plasma protein extravasation. Calculate the percentage inhibition of extravasation by this compound at each dose and determine the ID₅₀.
Mandatory Visualization
Tachykinin NK(1) Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the tachykinin NK(1) receptor, which is blocked by this compound. Substance P, the natural ligand, binds to the NK(1) receptor, a G-protein coupled receptor (GPCR). This binding activates Gαq/11 and Gαs proteins. Gαq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades ultimately lead to various physiological responses, including neurotransmission, inflammation, and smooth muscle contraction. This compound, as an antagonist, prevents the initiation of this cascade by blocking the binding of Substance P to the NK(1) receptor.
Experimental Workflow for In Vivo Efficacy Testing of this compound
The following diagram outlines a general workflow for conducting in vivo efficacy studies of this compound. The process begins with the preparation of the compound and selection of the appropriate animal model. This is followed by the administration of this compound via the chosen route and subsequent induction of a physiological challenge. The relevant biological response is then measured, and the data is analyzed to determine the efficacy of the compound.
Troubleshooting & Optimization
Navigating the Solubility of MEN11467: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of MEN11467, a potent and selective tachykinin NK(1) receptor antagonist. Understanding the solubility characteristics of this compound is critical for accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on the general characteristics of similar peptidomimetic compounds, a qualitative solubility profile can be inferred. For experimental purposes, it is always recommended to perform small-scale solubility tests to determine the optimal concentration for your specific stock solutions and assay conditions.
General Solubility Characteristics:
| Solvent | Expected Solubility | Recommendations & Handling |
| DMSO | High | Recommended as the primary solvent for preparing high-concentration stock solutions. Due to its hygroscopic nature, use anhydrous DMSO and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Ethanol | Moderate to Low | May be used for preparing intermediate dilutions from a DMSO stock. Solubility may be limited, and warming the solution may be necessary. Ensure complete dissolution before use. |
| Water | Very Low | This compound is expected to have poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions. |
| PBS (Phosphate-Buffered Saline) | Very Low | Similar to water, direct dissolution in PBS is likely to be challenging. For aqueous-based assays, it is crucial to dilute a high-concentration organic stock solution (e.g., from DMSO) into the aqueous buffer. Ensure the final concentration of the organic solvent is minimal and does not affect the experimental outcome. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be applied if necessary, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution During Storage | The storage temperature is too high, or the solvent has absorbed moisture. | Store aliquots at -80°C. Use anhydrous DMSO and ensure vials are tightly sealed. If precipitation occurs, gently warm and vortex the solution before use. |
| Precipitation When Diluting into Aqueous Buffer | The aqueous solubility limit has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | Perform serial dilutions. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as high as is permissible for your assay (typically <0.5%). Consider using a surfactant like Tween-20 or Pluronic F-68 in your final dilution buffer to improve solubility. |
| Inconsistent Experimental Results | Incomplete dissolution of the compound. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always ensure the compound is fully dissolved before making dilutions. Use fresh aliquots for each experiment to avoid degradation. |
| Cloudiness or Haze in the Final Assay Medium | Poor solubility at the final concentration. | Lower the final concentration of this compound. Optimize the dilution protocol by testing different final concentrations of the co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for organic molecules of this class.
Q2: How should I store my this compound stock solution?
A2: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like water or PBS due to its expected low aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO and then serially diluted into the aqueous buffer.
Q4: What is the maximum concentration of DMSO that is acceptable in a cell-based assay?
A4: The tolerance for DMSO varies between cell lines and assay types. However, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell-based experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: My this compound precipitated out of solution when I diluted it into my aqueous assay buffer. What should I do?
A5: This indicates that the aqueous solubility limit was exceeded. You can try several approaches: 1) lower the final concentration of this compound, 2) increase the percentage of the organic co-solvent in the final dilution (while staying within the tolerance limits of your assay), or 3) incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) into your aqueous buffer to enhance solubility. Always perform a solubility test with your final buffer composition before proceeding with the main experiment.
Signaling Pathway of Substance P and the NK1 Receptor
This compound acts as an antagonist at the Tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing Substance P from binding to its receptor.
Caption: this compound antagonism of the NK1 receptor signaling pathway.
Experimental Workflow for Solubility Assessment
The following workflow outlines the logical steps a researcher should take when working with a new compound like this compound.
Caption: Recommended workflow for preparing and testing this compound solutions.
Technical Support Center: Optimizing MEN11467 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MEN11467 for in vitro assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective non-peptide antagonist of the human tachykinin neurokinin 1 receptor (NK(1)R). Its mechanism of action is characterized by insurmountable antagonism, meaning it dissociates very slowly from the receptor, leading to a long-lasting blockade of substance P (SP) induced signaling.[1][2] This makes it a powerful tool for studying the role of the NK(1) receptor in various physiological and pathological processes.
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: Based on its high affinity for the NK(1) receptor, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell-based functional assays. For binding assays, concentrations ranging from 0.1 nM to 10 nM are typically sufficient to observe competitive displacement of radiolabeled ligands.[1] However, the optimal concentration will ultimately depend on the specific assay, cell type, and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound selective for the NK(1) receptor?
A4: Yes, this compound is highly selective for the human NK(1) receptor. It displays negligible affinity for other tachykinin receptors (NK(2) and NK(3)) and a wide range of other receptor and ion channel targets.[1][2] This high selectivity minimizes the risk of off-target effects in your experiments.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays. This data can be used as a reference for designing your experiments.
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | IM9 (human lymphoblastoid) | pKi | 9.4 ± 0.1 | [1][2] |
| Functional Assay (Substance P-induced response) | Guinea-pig isolated ileum | pKB | 10.7 ± 0.1 | [1][2] |
| Saturation Binding | IM9 (human lymphoblastoid) | Effective Concentration Range | 0.3 - 10 nM | [1] |
| Functional Assay (Substance P methylester-induced contraction) | Guinea-pig isolated ileum | Effective Concentration Range | 0.03 - 1 nM | [1] |
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway of the Tachykinin NK(1) Receptor upon activation by its endogenous ligand, Substance P. This compound acts by competitively binding to the NK(1) receptor, thereby preventing Substance P from initiating these downstream signaling events.
Caption: NK(1) Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Substance P-Induced Calcium Mobilization Assay
This protocol describes a common functional assay to determine the inhibitory potency of this compound.
Materials:
-
Cells stably expressing the human NK(1) receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well microplates
-
Substance P (agonist)
-
This compound (antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the NK(1)R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Then, add varying concentrations of this compound to the wells and incubate for a sufficient time to allow for receptor binding (e.g., 15-30 minutes). Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence microplate reader. Measure baseline fluorescence for a few seconds, and then inject a pre-determined concentration of Substance P (typically the EC80) into the wells. Immediately begin recording the fluorescence signal over time to capture the calcium transient.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the peak fluorescence signal in the presence of the antagonist compared to the vehicle control. The IC50 value can be calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Troubleshooting Guide
This section addresses common issues that may arise when using this compound in in vitro assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak inhibition by this compound | Incorrect this compound concentration: The concentration used may be too low. | - Confirm the stock solution concentration. - Perform a wider concentration range in your dose-response curve. |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the stock solution. - Prepare fresh working solutions for each experiment. | |
| Low NK(1) receptor expression: The cell line may have low or variable expression of the target receptor. | - Verify NK(1) receptor expression using techniques like qPCR or western blotting. - Use a cell line with confirmed high expression of the NK(1) receptor. | |
| Insufficient pre-incubation time: this compound may not have reached equilibrium with the receptor. | - Increase the pre-incubation time with this compound before adding the agonist. | |
| High background signal or "noisy" data | Cell health issues: Cells may be unhealthy or dying, leading to leaky membranes and altered calcium homeostasis. | - Ensure proper cell culture and handling techniques. - Perform a cell viability assay to confirm cell health. |
| Dye loading issues: Uneven dye loading or dye extrusion can lead to variable signals. | - Optimize the dye loading protocol (concentration, time, temperature). - Consider using probenecid to inhibit dye extrusion. | |
| Precipitation of this compound: The compound may precipitate in the aqueous assay buffer at higher concentrations. | - Visually inspect the wells for any precipitation. - Lower the highest concentration of this compound used. - Ensure the final DMSO concentration is minimal. | |
| Inconsistent results between experiments | Variability in cell passage number: Receptor expression and cell signaling can change with increasing passage number. | - Use cells within a defined and consistent passage number range for all experiments. |
| Inconsistent agonist concentration: The concentration of Substance P may vary between experiments. | - Prepare a large batch of Substance P stock solution and aliquot for consistent use. | |
| Instrument settings: Variations in plate reader settings can affect the results. | - Use the same instrument settings (e.g., excitation/emission wavelengths, gain) for all experiments. |
Experimental Workflow with Troubleshooting Checkpoints
The following diagram illustrates a logical workflow for an in vitro experiment using this compound, incorporating key troubleshooting checkpoints.
Caption: Experimental workflow for this compound with troubleshooting checkpoints.
References
potential off-target effects of MEN11467
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MEN11467. The information is designed to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected effect in our cellular assay that does not seem to be mediated by NK1 receptor blockade. Could this be an off-target effect of this compound?
A1: this compound is a potent and highly selective tachykinin NK1 receptor antagonist.[1][2] Extensive screening has shown it to have negligible effects on a wide range of other receptors and ion channels.[1][2] However, to rule out potential off-target effects in your specific experimental system, we recommend the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging the NK1 receptor in your assay. This can be done by performing a concentration-response curve with a known NK1 receptor agonist (e.g., Substance P) in the presence and absence of this compound. You should observe a rightward shift in the agonist's potency.
-
Use a Structurally Unrelated NK1 Antagonist: To confirm that the observed effect is due to NK1 receptor blockade, test a structurally different NK1 receptor antagonist. If this second antagonist produces the same effect, it is likely mediated by the NK1 receptor.
-
Control for Non-Specific Effects: Include a negative control compound that is structurally similar to this compound but inactive at the NK1 receptor. If this compound does not produce the unexpected effect, it suggests the effect is not due to non-specific chemical properties of this compound.
Q2: What is the evidence for the selectivity of this compound?
A2: The selectivity of this compound has been demonstrated through comprehensive binding and functional assays. It potently inhibits the binding of Substance P to the human NK1 receptor with a pKi of 9.4.[1][2] In contrast, it shows negligible affinity for NK2, NK3, and a panel of 30 other receptors and ion channels, with pKi values less than 6 for these other targets.[1][2]
Troubleshooting Guides
Issue: Inconsistent results in in vivo studies.
Possible Cause & Troubleshooting Steps:
-
Route of Administration: The bioavailability and efficacy of this compound can vary with the route of administration. Ensure the chosen route is appropriate for your experimental model and that the formulation is suitable. For example, oral administration may require a different vehicle than intravenous injection.
-
Metabolism and Pharmacokinetics: The half-life and metabolism of this compound could influence its effective concentration at the target site. Consider performing pharmacokinetic studies in your animal model to determine the optimal dosing regimen.
-
Animal Model Specifics: The expression and function of the NK1 receptor can differ between species. Verify the suitability of your chosen animal model for studying NK1 receptor antagonism.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Target | Assay Type | Species | Cell Line/Tissue | Ligand | pKi / pKB | Reference |
| NK1 Receptor | Radioligand Binding | Human | IM9 Lymphoblastoid | [3H] Substance P | 9.4 ± 0.1 | [1][2] |
| NK2 Receptor | Radioligand Binding | - | - | Specific Ligand | < 6 | [1][2] |
| NK3 Receptor | Radioligand Binding | - | - | Specific Ligand | < 6 | [1][2] |
| 30 Other Receptors/Ion Channels | Radioligand Binding | - | - | Various | < 6 | [1][2] |
| NK1 Receptor | Functional Assay (Isolated Ileum) | Guinea Pig | Ileum | SP Methylester | 10.7 ± 0.1 | [1] |
Table 2: In Vivo Potency of this compound
| Experimental Model | Agonist/Challenge | Route of Administration | Endpoint | ID50 / ED50 | Reference |
| Bronchoconstriction | [Sar9, Met(O2)11]SP | Intravenous | Inhibition of bronchoconstriction | 29 ± 5 µg/kg | [1][2] |
| Bronchoconstriction | [Sar9, Met(O2)11]SP | Intranasal | Inhibition of bronchoconstriction | 31 ± 12 µg/kg | [1][2] |
| Bronchoconstriction | [Sar9, Met(O2)11]SP | Intraduodenal | Inhibition of bronchoconstriction | 670 ± 270 µg/kg | [1][2] |
| Plasma Protein Extravasation | [Sar9, Met(O2)11]SP | Oral | Inhibition of extravasation in bronchi | 6.7 ± 2 mg/kg | [1][2] |
| Plasma Protein Extravasation | Antigen Challenge | Oral | Inhibition of extravasation in bronchi | 1.3 mg/kg | [1][2] |
| Foot Tapping Behavior | GR 73632 | Intravenous | Inhibition of foot tapping | 2.96 ± 2 mg/kg | [1][2][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NK1 Receptor Affinity
-
Cell Culture: Culture IM9 lymphoblastoid cells, which endogenously express the human NK1 receptor.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a fixed concentration of [3H] Substance P and varying concentrations of this compound in a suitable buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound and calculate the pKi using the Cheng-Prusoff equation.
Protocol 2: In Vivo Bronchoconstriction Assay in Guinea Pigs
-
Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation and measurement of airway pressure.
-
Drug Administration: Administer this compound via the desired route (intravenous, intranasal, or intraduodenal).
-
Agonist Challenge: After a predetermined time, induce bronchoconstriction by administering the NK1 receptor agonist [Sar9, Met(O2)11]SP.
-
Measurement: Record the increase in airway pressure as an index of bronchoconstriction.
-
Data Analysis: Calculate the dose of this compound required to inhibit the agonist-induced bronchoconstriction by 50% (ID50).
Visualizations
Caption: NK1 Receptor Signaling and this compound Inhibition.
Caption: Workflow for Assessing this compound Activity.
Caption: Logic for Investigating Unexpected Results.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
troubleshooting inconsistent results with MEN11467
Welcome to the technical support center for MEN11467. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments involving this potent and selective tachykinin NK₁ receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and orally effective peptidomimetic antagonist of the tachykinin NK₁ receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK₁ receptor, thereby inhibiting its downstream signaling. The antagonism is of an insurmountable nature, meaning it can depress the maximal response to an agonist, and it has a long duration of action.[1][2][3]
Q2: What are the key pharmacological characteristics of this compound?
A2: this compound exhibits high affinity for the human tachykinin NK₁ receptor with a pKᵢ of 9.4.[1][2] It is highly selective, showing negligible effects on NK₂ or NK₃ receptors.[1][2] In functional assays, it acts as a non-competitive antagonist with a pK₋ of 10.7 in guinea-pig ileum.[1][3] Its antagonist activity is hardly reversible, contributing to its long-lasting effects in vivo.[1][3]
Q3: What are some potential challenges when working with a peptidomimetic compound like this compound?
A3: Peptidomimetics can sometimes present challenges related to solubility, stability, and cell permeability. While this compound is orally effective, suggesting good bioavailability, it is crucial to ensure proper dissolution in appropriate vehicles for in vitro and in vivo studies. Proteolytic degradation is a common issue with peptides, but peptidomimetics like this compound are designed to be more resistant.
Q4: What does "insurmountable antagonism" mean for my experiments?
A4: Insurmountable antagonism means that increasing concentrations of this compound will not only shift the agonist concentration-response curve to the right but will also depress the maximum achievable response. This is often due to slow dissociation from the receptor. In practical terms, you may not be able to overcome the blocking effect of this compound simply by adding more agonist. This characteristic is important to consider when designing and interpreting functional assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (pKᵢ) | Human NK₁ (IM9 cells) | 9.4 ± 0.1 | [1][2] |
| Functional Antagonism (pK₋) | Guinea-pig ileum | 10.7 ± 0.1 | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Agonist/Challenge | Route of Administration | ID₅₀ | Reference |
| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | [1][2] |
| Intranasal | 31 ± 12 µg/kg | [1][2] | ||
| Intraduodenal | 670 ± 270 µg/kg | [1][2] | ||
| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | [1][2] |
| Antigen challenge | Oral | 1.3 mg/kg | [1][2] | |
| Foot Tapping Behavior | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | [1][2] |
Troubleshooting Guides
In Vitro Experiments
Problem: Higher than expected IC₅₀ value in a competitive binding assay.
-
Question: My calculated IC₅₀ for this compound in my NK₁ receptor binding assay is significantly higher than the literature values. What could be the issue?
-
Answer: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure this compound is fully dissolved in your assay buffer. As a peptidomimetic, it may require a small amount of an organic solvent like DMSO for the stock solution, but ensure the final solvent concentration in the assay is low and consistent across all wells.
-
Reagent Quality: Verify the quality and concentration of your radioligand and receptor preparation. Degradation of the radioligand or low receptor expression in your cell membranes can affect the assay window and apparent potency of the antagonist.
-
Incubation Time: Due to the slow binding kinetics and insurmountable nature of this compound, a pre-incubation step with the antagonist before adding the radioligand may be necessary to reach equilibrium.
-
Assay Conditions: Check the pH, ionic strength, and temperature of your assay buffer. Deviations from optimal conditions can impact receptor-ligand interactions.
-
Problem: Inconsistent results in functional assays (e.g., calcium flux, IP₁ accumulation).
-
Question: I am observing high variability in my functional assays when testing this compound. How can I improve reproducibility?
-
Answer: Functional assays can be sensitive to various experimental parameters. Here are some tips to improve consistency:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly and inconsistently.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC₈₀). This will provide a better window to observe the inhibitory effects of the antagonist.
-
Pre-incubation Time: Given the long-lasting and slowly reversible nature of this compound, a sufficient pre-incubation time with the antagonist is crucial before stimulating with the agonist. You may need to optimize this pre-incubation period.
-
Data Analysis: Use a non-linear regression model appropriate for antagonist inhibition curves. Ensure that your data normalization is consistent across experiments.
-
In Vivo Experiments
Problem: Lower than expected efficacy in an animal model of bronchoconstriction.
-
Question: this compound is not as effective as expected in my guinea pig model of Substance P-induced bronchoconstriction. What could be the reason?
-
Answer: In vivo experiments introduce more variables that can affect compound efficacy. Consider these points:
-
Route of Administration and Formulation: If using oral administration, ensure the vehicle is appropriate to facilitate absorption. For intravenous administration, check for any precipitation in the formulation.
-
Dosing and Timing: Verify the accuracy of your dosing calculations and the timing of administration relative to the agonist challenge. The long duration of action of this compound should be considered in the experimental design.
-
Animal Model Variability: The response to Substance P can vary between different strains or even batches of animals. Ensure you have appropriate controls and a sufficient number of animals per group to account for biological variability.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular and respiratory parameters, potentially affecting the bronchoconstrictor response.
-
Experimental Protocols
Representative Protocol: NK₁ Receptor Radioligand Binding Assay
This is a general protocol and should be optimized for your specific laboratory conditions.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK₁ receptor (e.g., IM9 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer
-
Serial dilutions of this compound or vehicle control.
-
[³H]-Substance P (at a concentration close to its K₋).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the NK1 receptor.
Experimental Workflow for In Vitro Binding Assay
Caption: A typical workflow for an NK1 receptor binding assay.
Troubleshooting Logic for Inconsistent In Vivo Results
References
Technical Support Center: Assessment of MEN11467 Cytotoxicity in Cell Lines
Disclaimer: Publicly available scientific literature and pharmacological databases do not contain specific data regarding the cytotoxic effects of MEN11467 on cancer cell lines. Research primarily focuses on its activity as a tachykinin NK(1) receptor antagonist.[1][2][3][4] The following technical support guide is a generalized template designed to assist researchers in assessing the cytotoxicity of a novel compound, referred to herein as "Compound X," and is based on standard cell-based assay methodologies.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cytotoxic effect of Compound X in our cell line of interest. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic response:
-
Cell Line Resistance: The selected cell line may possess intrinsic resistance mechanisms to Compound X. Consider screening a broader panel of cell lines.
-
Compound Solubility: Compound X may not be fully soluble in the culture medium at the tested concentrations, leading to lower effective concentrations. Verify the solubility of the compound in your assay medium.
-
Compound Stability: The compound may be unstable under standard cell culture conditions (e.g., degrades at 37°C or in the presence of serum).
-
Incorrect Mechanism of Action Hypothesis: The compound may not be directly cytotoxic but could have cytostatic or other effects. Consider assays for proliferation, cell cycle arrest, or specific pathway modulation.
-
Assay Incubation Time: The duration of the experiment may be too short to observe cytotoxic effects. A time-course experiment is recommended.
Q2: We are seeing high variability between replicate wells in our cytotoxicity assay. What are the common causes?
A2: High variability can be attributed to several technical issues:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. Edge effects in multi-well plates can also contribute; consider not using the outer wells.
-
Compound Precipitation: Visually inspect the wells for any signs of compound precipitation after addition.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variability.
-
Cell Clumping: Ensure cells are properly dissociated into a single-cell suspension before plating.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results.
Q3: How do we select the appropriate concentration range for Compound X in our initial cytotoxicity screen?
A3: For a compound with unknown cytotoxic potential, a wide concentration range is recommended for the initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM, covering several orders of magnitude. This will help in determining an approximate IC50 value, which can then be used to design a more focused dose-response curve in subsequent experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells (no cells) | Reagent contamination or reaction with medium components. | Run a reagent control (medium + assay reagent) to identify the source. Use fresh reagents. |
| IC50 values differ significantly between experiments | Variation in cell passage number, seeding density, or reagent preparation. | Use cells within a consistent passage number range. Standardize cell seeding density. Prepare fresh reagents for each experiment. |
| "Edge effect" observed in 96-well plates | Uneven evaporation from the outer wells of the plate. | Fill the outer wells with sterile PBS or medium without cells. Ensure proper humidification in the incubator. |
| Sudden death of all cells, including controls | Incubator malfunction (temperature, CO2), contamination, or toxic component in the medium. | Check incubator settings and logs. Test for mycoplasma contamination. Use a different batch of medium or serum. |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Compound X stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway affected by Compound X.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing MEN11467 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with MEN11467 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in a solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound. This occurs because the compound's solubility dramatically decreases when the concentrated stock solution is diluted into the aqueous environment of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1][2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear upon addition to the media, but I observe precipitation after incubating it for some time. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture medium over time and the conditions within the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator.[1] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[2] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Interaction with Media Components | Certain components in the media, such as salts or supplements in serum-free formulations, could interact with this compound and contribute to precipitation over time.[2][5] | If using a custom or serum-free medium, consider potential interactions. The presence of serum proteins, like albumin, can sometimes help to keep a compound in solution.[3] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that can be prepared in the desired cell culture medium without precipitation.
Methodology:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect the solutions again for any precipitate. The highest concentration that remains clear is the maximum soluble concentration.
Protocol 2: Recommended Dilution Method for this compound
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO. A working stock of 10-20 mM is a good starting point.
-
On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.
-
To avoid "solvent shock," do not add the concentrated stock solution directly into the final volume of media.[2]
-
First, create an intermediate dilution by adding the required volume of the stock solution to a smaller volume of pre-warmed media (e.g., add 2 µL of a 10 mM stock to 200 µL of media). Mix well by pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration.
-
For vehicle control wells, add the equivalent volume of DMSO to the culture medium.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MEN11467 Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing variability in animal studies involving MEN11467, a potent and selective tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective non-peptide antagonist of the tachykinin NK1 receptor (also known as the substance P receptor). Its primary mechanism of action is to block the binding of substance P (SP) and other tachykinins to the NK1 receptor, thereby inhibiting downstream signaling pathways associated with neurogenic inflammation, pain transmission, and smooth muscle contraction.
Q2: For which in vivo models has this compound been characterized?
A2: this compound has been characterized in several animal models, most notably in guinea pigs for its effects on bronchoconstriction and plasma protein extravasation, and in gerbils for its central nervous system (CNS) effects.
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is an orally effective antagonist of peripheral tachykinin NK1 receptors. However, as with many peptidomimetic drugs, oral bioavailability can be a source of variability in experimental outcomes.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the human tachykinin NK1 receptor, with negligible effects on NK2 or NK3 receptors and a panel of other unrelated receptors and ion channels.
Tachykinin NK1 Receptor Signaling Pathway
The binding of Substance P (SP) to the NK1 receptor (NK1R) initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the activated NK1R couples primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators. This compound, as an NK1R antagonist, blocks the initial binding of SP, thus preventing the activation of this signaling cascade.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound on Bronchoconstriction in Guinea Pigs
| Administration Route | Agonist | ID₅₀ (µg/kg) |
| Intravenous | [Sar⁹, Met(O₂)¹¹]SP | 29 ± 5 |
| Intranasal | [Sar⁹, Met(O₂)¹¹]SP | 31 ± 12 |
| Intraduodenal | [Sar⁹, Met(O₂)¹¹]SP | 670 ± 270 |
Table 2: In Vivo Efficacy of this compound on Plasma Protein Extravasation in Guinea Pigs
| Administration Route | Agonist/Challenge | ID₅₀ (mg/kg) |
| Oral | [Sar⁹, Met(O₂)¹¹]SP | 6.7 ± 2 |
| Oral | Antigen Challenge | 1.3 |
Table 3: In Vivo Efficacy of this compound on Foot Tapping Behavior in Gerbils
| Administration Route | Agonist | ED₅₀ (mg/kg) |
| Intravenous | GR 73632 | 2.96 ± 2 |
Troubleshooting Guides
Variability in animal studies can arise from multiple factors. This guide provides a structured approach to troubleshooting common issues when working with this compound.
Issue 1: High Variability in Efficacy Following Oral Administration
Q: We are observing significant variability in the inhibitory effect of this compound on agonist-induced responses after oral gavage. What are the potential causes and solutions?
A: High variability following oral administration is a common challenge, especially with peptidomimetic compounds. Here’s a systematic approach to troubleshoot this issue:
Caption: Troubleshooting Oral Dosing Variability.
-
Vehicle Formulation: Ensure this compound is fully solubilized or uniformly suspended in the vehicle. The choice of vehicle can significantly impact absorption. Consider vehicles that enhance solubility and stability.
-
Gavage Technique: Improper gavage technique can lead to dosing errors, esophageal irritation, or accidental tracheal administration. Ensure all personnel are properly trained and the technique is consistent across all animals.
-
Fasting Status: The presence of food in the stomach can alter gastric emptying and drug absorption. Standardize the fasting period for all animals before oral administration.
-
Pharmacokinetics: If variability persists, consider conducting a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and the relationship between dose, plasma concentration, and efficacy.
Issue 2: Inconsistent Results in Bronchoconstriction Assays
Q: Our measurements of this compound's effect on agonist-induced bronchoconstriction in guinea pigs are not reproducible. What factors should we investigate?
A: Bronchoconstriction assays can be sensitive to various experimental parameters. The following workflow can help identify sources of variability:
Caption: Troubleshooting Bronchoconstriction Assays.
-
Anesthesia: The depth and type of anesthesia can affect airway reactivity. Ensure a consistent anesthetic protocol and monitor the depth of anesthesia throughout the experiment.
-
Ventilation: Mechanical ventilation parameters, such as tidal volume and respiratory rate, should be consistent for all animals and appropriate for their body weight.
-
Agonist Delivery: The concentration, volume, and method of agonist delivery (e.g., intravenous injection, nebulization) must be precisely controlled. Ensure nebulizers are functioning correctly and delivering a consistent particle size.
-
Measurement Technique: Whether using whole-body plethysmography or direct measurement of pulmonary resistance, ensure that the equipment is properly calibrated and that the experimental setup is consistent for all animals.
Issue 3: Discrepancies Between Different Animal Species
Q: We are not observing the same potency of this compound in rats as reported in guinea pigs. Why might this be the case?
A: Species differences are a critical consideration in pharmacology. Discrepancies in the efficacy of this compound between species can be attributed to:
-
NK1 Receptor Pharmacology: There can be species-specific differences in the amino acid sequence of the NK1 receptor, which may alter the binding affinity of antagonists like this compound. The pharmacology of the guinea pig and human NK1 receptors are known to be more similar to each other than to the rat NK1 receptor.
-
Metabolism and Pharmacokinetics: The rate and pathways of drug metabolism can vary significantly between species, leading to different plasma concentrations and duration of action for the same dose.
-
Physiological Differences: The physiological response to NK1 receptor activation and blockade can differ between species.
It is crucial to characterize the pharmacology and pharmacokinetics of this compound in each new species being studied.
Experimental Protocols
Protocol 1: Measurement of Agonist-Induced Bronchoconstriction in Anesthetized Guinea Pigs
-
Animal Preparation: Anesthetize male Hartley guinea pigs (300-400g) with an appropriate anesthetic (e.g., urethane).
-
Surgical Procedure: Perform a tracheotomy and cannulate the trachea. Cannulate the jugular vein for intravenous administration of compounds.
-
Ventilation: Artificially ventilate the animals with a constant volume pump.
-
Measurement of Bronchoconstriction: Measure changes in pulmonary resistance and dynamic compliance using a pneumotachograph and a pressure transducer connected to the tracheal cannula.
-
Experimental Procedure:
-
Administer this compound or vehicle intravenously, intranasally, or intraduodenally at the desired time before the agonist challenge.
-
Induce bronchoconstriction by intravenous injection of the NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP.
-
Record the peak increase in pulmonary resistance.
-
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction by this compound and determine the ID₅₀ value.
Protocol 2: Measurement of Plasma Protein Extravasation in Guinea Pig Airways
-
Animal Preparation: Anesthetize male Hartley guinea pigs as described above.
-
Tracer Administration: Administer a vascular tracer, such as Evans blue dye or ¹²⁵I-labeled albumin, via the jugular vein.
-
Dosing: Administer this compound or vehicle orally at a predetermined time before the challenge.
-
Induction of Extravasation:
-
Challenge the animals with an intravenous injection of an NK1 receptor agonist (e.g., [Sar⁹, Met(O₂)¹¹]SP) or via an inhaled antigen challenge in sensitized animals.
-
-
Tissue Collection and Analysis:
-
After a set time, perfuse the systemic circulation with saline to remove intravascular tracer.
-
Dissect the trachea and bronchi.
-
Extract the extravasated tracer from the tissues using an appropriate solvent (e.g., formamide (B127407) for Evans blue).
-
Quantify the amount of tracer using a spectrophotometer or a gamma counter.
-
-
Data Analysis: Express the results as the amount of extravasated tracer per weight of tissue. Calculate the percentage inhibition by this compound and determine the ID₅₀ value.
MEN11467 tachyphylaxis or receptor desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEN11467. The information addresses potential user concerns regarding tachyphylaxis and receptor desensitization during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis or receptor desensitization a known characteristic of this compound?
Based on available pharmacological data, this compound is characterized as a potent and highly selective antagonist of the tachykinin NK1 receptor.[1][2][3] Its antagonism is described as "insurmountable" and "hardly reversible," with a long duration of action.[1][2] This means that this compound binds strongly to the NK1 receptor, and its effect is not easily overcome by increasing the concentration of the agonist (like Substance P). The dissociation of this compound from the receptor is very slow.
While the classic definitions of tachyphylaxis and receptor desensitization involve a rapid decrease in response to a drug following repeated administration, the insurmountable and long-lasting nature of this compound's antagonism suggests that a diminished response might be due to the sustained presence of the antagonist at the receptor rather than a cellular desensitization mechanism.
Q2: I am observing a diminished response to my agonist after pre-treatment with this compound. Is this tachyphylaxis?
While it may appear as a diminished response, this is likely due to the pharmacological properties of this compound rather than classical tachyphylaxis. The insurmountable antagonism of this compound means that it effectively reduces the number of available NK1 receptors for the agonist to bind to.[1][2] This effect is long-lasting, so even after washing out the compound, a significant number of receptors may remain blocked, leading to a reduced maximal response to the agonist.
Q3: How can I differentiate between insurmountable antagonism and receptor desensitization in my experiments?
Differentiating between these two phenomena requires specific experimental designs. Here are some key approaches:
-
Washout Experiments: Due to its slow reversibility, prolonged washout periods are necessary after this compound treatment.[1][2] If the agonist response does not recover even after extensive washing, it is more indicative of insurmountable antagonism. In contrast, some forms of receptor desensitization can be reversed more rapidly upon removal of the stimulus.
-
Radioligand Binding Assays: Saturation binding experiments can directly assess changes in receptor number (Bmax) and affinity (Kd). This compound has been shown to significantly reduce both the Kd and Bmax of Substance P binding.[1][2] If you observe a decrease in Bmax after this compound treatment and washout, it confirms a reduction in available receptors.
-
Signaling Pathway Analysis: Investigate downstream signaling molecules of the NK1 receptor (e.g., G-protein activation, calcium mobilization). If the entire pathway is dampened in proportion to the reduced agonist binding, it points towards receptor blockade. Desensitization often involves specific phosphorylation events on the receptor itself, which could be investigated with targeted assays.
Troubleshooting Guides
Issue: Reduced maximal response (Emax) of an NK1 agonist after this compound pre-incubation and washout.
Possible Cause 1: Insufficient Washout
The antagonist activity of this compound is difficult to reverse with prolonged washout.[1][2] Your washout protocol may not be sufficient to remove the antagonist from the NK1 receptors.
-
Troubleshooting Steps:
-
Increase the duration and volume of the washout steps.
-
Include a "chase" with a high concentration of a rapidly dissociating, competitive antagonist during the washout phase to try and displace this compound.
-
Measure the residual this compound concentration in your system if analytical methods are available.
-
Possible Cause 2: Insurmountable Antagonism
This compound's insurmountable antagonism leads to a reduction in the apparent number of functional receptors, thus decreasing the maximal achievable response.[1][2]
-
Troubleshooting Steps:
-
Perform a full concentration-response curve for your agonist in the presence of increasing concentrations of this compound. A decrease in the maximal response is a hallmark of insurmountable antagonism.
-
Conduct radioligand binding studies to quantify the change in NK1 receptor number (Bmax) after this compound treatment.
-
Possible Cause 3: Cellular Health
Prolonged incubation with any compound can affect cell viability or tissue health, leading to a generally reduced response.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) on your cells after the incubation and washout period.
-
For tissue preparations, assess tissue health through histological examination or by measuring the response to a non-NK1 receptor agonist to ensure the tissue is still responsive.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| pKi (NK1 Receptor Binding) | 9.4 ± 0.1 | Human IM9 lymphoblastoid cells | [1][2] |
| pKB (Functional Antagonism) | 10.7 ± 0.1 | Guinea-pig isolated ileum | [1][2] |
| Antagonism Type | Insurmountable, Non-parallel shift in CRC | Guinea-pig isolated ileum | [1][2] |
| Reversibility | Hardly reversible | Guinea-pig isolated ileum | [1][2] |
| In Vivo Efficacy (ID50) | 29 ± 5 µg/kg (i.v.) | Guinea-pig (bronchoconstriction) | [1][2] |
| 6.7 ± 2 mg/kg (oral) | Guinea-pig (plasma protein extravasation) | [1][2] |
Experimental Protocols
Protocol 1: Assessing the Insurmountable Antagonism of this compound in a Cell-Based Calcium Flux Assay
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., U-373 MG, CHO-NK1) in appropriate media.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the dye loading solution and add the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a concentration-response curve of an NK1 agonist (e.g., Substance P).
-
Using a fluorescent plate reader with an injection module, add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Analyze the data using a non-linear regression model to determine the Emax and EC50 values. A decrease in Emax with increasing concentrations of this compound is indicative of insurmountable antagonism.
-
Visualizations
Caption: Troubleshooting logic for diminished agonist response.
Caption: this compound's insurmountable antagonism at the NK1 receptor.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
potential interactions of MEN11467 with other reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions of MEN11467 with other reagents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Specific drug-drug interaction studies for this compound are not publicly available at this time. The information provided here is based on the pharmacological profile of this compound as a tachykinin NK1 receptor antagonist and the known interactions of other drugs in this class. Researchers should exercise caution and consider conducting their own compatibility and interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, orally effective antagonist of the tachykinin NK1 receptor.[1][2] It functions by inhibiting the binding of Substance P to the NK1 receptor.[1][2] this compound has shown negligible effects on NK2 or NK3 receptors and a panel of 30 other unrelated receptors and ion channels.[1][2]
Q2: Are there any known interactions of this compound with other drugs or reagents?
Specific interaction studies for this compound have not been published. However, based on the drug class of NK1 receptor antagonists, there is a potential for interactions, particularly with drugs that are metabolized by the cytochrome P450 (CYP) enzyme system. For example, other NK1 receptor antagonists, such as aprepitant, are known to be substrates, inhibitors, and inducers of CYP3A4.
Q3: What are the potential implications of this compound interacting with the CYP3A4 enzyme?
If this compound is a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme could alter the plasma concentration of this compound, potentially affecting its efficacy and safety.
-
CYP3A4 Inhibitors: (e.g., ketoconazole, itraconazole, ritonavir) could increase this compound levels, potentially leading to an increased risk of adverse effects.
-
CYP3A4 Inducers: (e.g., rifampin, carbamazepine, St. John's Wort) could decrease this compound levels, potentially reducing its therapeutic effect.
If this compound inhibits or induces CYP3A4, it could affect the metabolism of other drugs that are substrates of this enzyme.
Q4: We are planning a co-administration study of this compound with a novel compound. What precautions should we take?
Given the lack of specific interaction data, a cautious approach is recommended.
-
In Vitro Metabolism Studies: Conduct in vitro studies using human liver microsomes to determine if this compound is a substrate, inhibitor, or inducer of major CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
-
Staggered Dosing: In initial in vivo experiments, consider a staggered dosing schedule to avoid peak concentration overlaps of this compound and the co-administered agent.
-
Dose Adjustment: Be prepared to adjust the dose of either this compound or the co-administered drug based on pharmacokinetic and pharmacodynamic readouts.
-
Close Monitoring: Closely monitor for any unexpected changes in efficacy or toxicity of both compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause (Interaction-Related) | Recommended Action |
| Reduced efficacy of this compound in the presence of another reagent. | The co-administered reagent may be an inducer of the metabolic enzymes responsible for this compound clearance (potentially CYP450 enzymes). | 1. Review the known properties of the co-administered reagent for CYP450 induction potential.2. If possible, replace the co-administered reagent with one that is not a known CYP inducer.3. Consider increasing the dose of this compound, with careful monitoring for any adverse effects. |
| Increased toxicity or unexpected side effects of this compound when co-administered. | The co-administered reagent may be an inhibitor of the metabolic enzymes responsible for this compound clearance (potentially CYP450 enzymes), leading to increased plasma concentrations. | 1. Review the known properties of the co-administered reagent for CYP450 inhibition potential.2. If possible, replace the co-administered reagent with one that is not a known CYP inhibitor.3. Consider decreasing the dose of this compound. |
| Altered efficacy or toxicity of a co-administered drug in the presence of this compound. | This compound may be inhibiting or inducing the metabolic enzymes responsible for the clearance of the co-administered drug. | 1. Determine the metabolic pathway of the co-administered drug.2. Conduct in vitro experiments to assess the inhibitory or inducing effect of this compound on the relevant metabolic enzymes.3. Adjust the dose of the co-administered drug as necessary. |
| Precipitation or instability when this compound is mixed with other reagents in solution. | Physicochemical incompatibility between this compound and the other reagents (e.g., pH, solvent effects). | 1. Assess the solubility and stability of this compound in the specific vehicle and in the presence of the other reagents.2. Adjust the formulation (e.g., pH, co-solvents) to ensure compatibility.3. Prepare solutions immediately before use and observe for any signs of precipitation. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound as a CYP450 Substrate
-
Objective: To determine which CYP450 isozymes are responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound at a fixed concentration with human liver microsomes and a panel of specific recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
-
Include a NADPH-generating system to initiate the metabolic reaction.
-
At various time points, quench the reaction and analyze the depletion of the parent compound (this compound) using a validated analytical method (e.g., LC-MS/MS).
-
The rate of depletion in the presence of each isozyme will indicate its contribution to this compound metabolism.
-
Protocol 2: In Vitro Assessment of this compound as a CYP450 Inhibitor
-
Objective: To evaluate the potential of this compound to inhibit major CYP450 isozymes.
-
Methodology:
-
Pre-incubate human liver microsomes with a range of concentrations of this compound.
-
Add a specific probe substrate for each CYP isozyme (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).
-
Initiate the reaction with a NADPH-generating system.
-
After a defined incubation period, measure the formation of the metabolite of the probe substrate.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: this compound mode of action as an NK1 receptor antagonist.
Caption: Recommended workflow for investigating this compound interactions.
References
quality control for MEN11467 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MEN11467 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[1][2][3] This inhibition prevents the downstream signaling cascade typically initiated by SP binding.
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro: this compound is frequently used in receptor binding assays to determine its affinity and selectivity for the NK1 receptor.[1][3] It is also used in functional assays, such as calcium mobilization assays, to assess its antagonistic activity.
-
In Vivo: A primary in vivo application of this compound is in models of bronchoconstriction, particularly in guinea pigs, to investigate the role of NK1 receptors in airway inflammation and hyperreactivity.[1][2][3]
Q3: What is the recommended solvent for dissolving this compound?
While a specific technical data sheet for this compound is not publicly available, peptidomimetic antagonists with similar properties are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with an appropriate aqueous buffer for your experimental setup. Always refer to the manufacturer's instructions for your specific batch of this compound.
Q4: What are the recommended storage conditions for this compound?
Generally, solid forms of compounds like this compound should be stored in a cool, dry place, protected from light. For stock solutions in DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always consult the supplier's data sheet for specific recommendations.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antagonist activity | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions as recommended by the supplier. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Verify all calculations and ensure micropipettes are calibrated. Perform a dose-response curve to confirm the expected IC50. | |
| Cell line issues: Low or no expression of the NK1 receptor on the cells. | Confirm NK1 receptor expression in your cell line using a positive control agonist (e.g., Substance P) or via molecular techniques (e.g., qPCR, Western blot). | |
| High background signal in assays | Non-specific binding: this compound or the reporter molecule is binding to components other than the receptor. | Optimize washing steps in binding assays. Consider adding a carrier protein like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. |
| Contamination: Microbial or chemical contamination of reagents or cell cultures. | Use sterile techniques and fresh, high-quality reagents. Test for mycoplasma contamination in cell cultures. | |
| Precipitation of this compound in aqueous buffer | Poor solubility: The final concentration of DMSO may be too low to keep the compound in solution. | Ensure the final DMSO concentration is within a tolerable range for your assay (typically <0.5%). If precipitation persists, consider using a different solvent system or formulation, if compatible with your experiment. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy | Inadequate dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-response study to determine the optimal dose for your animal model and experimental endpoint. |
| Poor bioavailability: The route of administration may not be optimal, or the compound may be rapidly metabolized. | Consider alternative routes of administration. Review literature for pharmacokinetic data on this compound or similar compounds. | |
| Vehicle-related issues: The vehicle used to dissolve this compound may be causing adverse effects or affecting the compound's stability. | Test the vehicle alone as a control group to assess for any confounding effects. Ensure the vehicle is appropriate for the chosen route of administration. | |
| Toxicity or adverse events in animals | High dosage: The administered dose may be in the toxic range. | Reduce the dose and carefully observe the animals for any signs of toxicity. |
| Vehicle toxicity: The solvent (e.g., high concentrations of DMSO) may be causing local or systemic toxicity. | Lower the concentration of the solvent in the final formulation. Explore alternative, less toxic vehicles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature. Note that these values may vary between experimental systems.
| Parameter | Value | Assay System | Reference |
| pKi (human NK1) | 9.4 ± 0.1 | [3H]Substance P binding in IM9 cells | [1][2][3] |
| pKB | 10.7 ± 0.1 | Guinea-pig isolated ileum | [1][3] |
| ID50 (i.v.) | 29 ± 5 µg/kg | [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | [1][2][3] |
| ID50 (oral) | 6.7 ± 2 mg/kg | [Sar9, Met(O2)11]SP-induced plasma protein extravasation in guinea-pig bronchi | [2][3] |
| ED50 (i.v.) | 2.96 ± 2 mg/kg | GR 73632-induced foot tapping in gerbils | [1][2][3] |
Experimental Protocols
Radioligand Competition Binding Assay for NK1 Receptor
This protocol is adapted from standard procedures for GPCR binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell membrane preparation from the above cells
-
[³H]Substance P (Radioligand)
-
Unlabeled Substance P
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from NK1 receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the total protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of increasing concentrations of this compound (or unlabeled Substance P for the positive control) to the appropriate wells.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled Substance P (e.g., 1 µM).
-
Add 50 µL of [³H]Substance P at a concentration close to its Kd.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Bronchoconstriction Model in Guinea Pigs
This protocol is a general guideline based on published studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the in vivo efficacy of this compound in antagonizing agonist-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
NK1 receptor agonist (e.g., [Sar⁹, Met(O₂)¹¹]SP)
-
Anesthetic (e.g., pentobarbital)
-
Vehicle for this compound (e.g., saline with a low percentage of DMSO)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Artificially ventilate the animal.
-
Cannulate a jugular vein for intravenous administration of compounds.
-
Monitor pulmonary inflation pressure as an index of bronchoconstriction.
-
-
Administration of this compound:
-
Administer this compound intravenously at the desired dose(s).
-
For oral administration studies, administer this compound via gavage at a predetermined time before the agonist challenge.
-
-
Agonist Challenge:
-
After a suitable pretreatment time with this compound, administer a bolus intravenous injection of the NK1 receptor agonist to induce bronchoconstriction.
-
-
Measurement of Bronchoconstriction:
-
Record the peak increase in pulmonary inflation pressure following the agonist challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced bronchoconstriction by this compound at each dose.
-
Determine the ID50 value (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response).
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of MEN11467 and Aprepitant in NK1 Receptor Antagonism
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists: MEN11467, a preclinical candidate, and aprepitant (B1667566), an approved therapeutic agent. The focus is on their performance as NK1 receptor antagonists, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a key player in various physiological and pathological processes, including emesis, pain, inflammation, and cancer.[1][2] Antagonism of the NK1 receptor has proven to be a successful therapeutic strategy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[3][4]
Aprepitant is a potent, selective, non-peptide NK1 receptor antagonist that is clinically approved for the prevention of acute and delayed CINV.[3][4] It acts on both central and peripheral NK1 receptors.[5][6] In contrast, This compound is a peptidomimetic NK1 receptor antagonist that demonstrated high potency in preclinical studies but was discontinued (B1498344) before reaching clinical trials.[1][2] this compound is characterized by its insurmountable and long-lasting antagonism, primarily at peripheral NK1 receptors.[7]
This guide will delve into a side-by-side comparison of their pharmacological properties, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Pharmacological Parameters
| Parameter | This compound | Aprepitant | Reference |
| Binding Affinity (pKi) | 9.4 ± 0.1 (Human NK1) | Not explicitly reported as pKi in the same format. | [7][8] |
| Inhibitory Concentration (IC50) | ~0.3 µM (for inhibition of SP-induced sulfate (B86663) output) | ~0.1 nM (for displacement of SP from human NK1 receptors) | [9] |
| Antagonism Type | Insurmountable | Competitive | [7] |
| Selectivity | Highly selective for NK1 over NK2 and NK3 receptors (pKi < 6) | Highly selective for NK1 over NK2 (>45,000-fold) and NK3 (>3,000-fold) receptors. | [7] |
| Central Nervous System (CNS) Penetration | Poor | Good (crosses the blood-brain barrier) | [7] |
Mechanism of Action: NK1 Receptor Antagonism
Both this compound and aprepitant exert their effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P normally triggers a signaling cascade that leads to various cellular responses. By competitively (aprepitant) or insurmountably (this compound) inhibiting this interaction, these antagonists prevent downstream signaling.
Figure 1. Simplified signaling pathway of the NK1 receptor and the inhibitory action of antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize NK1 receptor antagonists.
NK1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or IC50 value of the antagonist.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human NK1 receptor (e.g., CHO or IM9 cells).
-
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 agonist.
-
Test Compounds: this compound and aprepitant at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data from the competition binding experiment are used to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEN11467 and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptidomimetic NK1 receptor antagonist MEN11467 with other notable NK1 antagonists, including clinically approved drugs and preclinical candidates. The information is intended to assist researchers in evaluating the pharmacological profile of this compound in the context of other available agents.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Antagonists of the NK1 receptor have been successfully developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] This guide focuses on the pharmacological characteristics of this compound, a potent and selective NK1 receptor antagonist, in comparison to other key compounds in this class.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities, functional potencies, and pharmacokinetic profiles of this compound and other selected NK1 receptor antagonists. It is important to note that direct comparisons of absolute values between studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor/Cell Line | Assay Type | pKi | IC50 (nM) | Antagonism Type | Reference |
| This compound | Human NK1 / IM9 Cells | [³H]SP Binding | 9.4 ± 0.1 | - | Insurmountable | |
| Aprepitant | Human NK1 | [³H]SP Binding | - | 0.12 | Competitive | [5] |
| Netupitant | Human NK1 | [³H]SP Binding | - | 1.0 | Competitive | [5] |
| Rolapitant (B1662417) | Human NK1 | [³H]SP Binding | - | 0.66 | Competitive | [5] |
| L-733,060 | Human NK1 / CHO Cells | Ca²⁺ Mobilization | - | 0.8 | Competitive | [6] |
| CP-99,994 | Human NK1 | - | - | - | Competitive | [7] |
| GR205171 | Human NK1 | [³H]GR205171 Binding | 9.5 ± 0.04 | - | Competitive | [8] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Pharmacokinetic Profiles
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Long duration of action (>2-3h) in vivo. Orally effective. | Guinea Pig | |
| Aprepitant | Oral bioavailability: ~60-65%; t½: 9-13 hours. | Human | |
| Netupitant | t½: ~96 hours. | Human | |
| Rolapitant | t½: ~180 hours. | Human |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of the key methodologies used to characterize NK1 receptor antagonists.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., IM9 or CHO cells). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[9]
-
Assay Incubation: In a multi-well plate, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.[9]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.[9]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical NK1 receptor radioligand binding assay.
Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of a test compound by assessing its ability to inhibit agonist-induced increases in intracellular calcium concentration.
General Protocol:
-
Cell Preparation: Adherent cells expressing the NK1 receptor (e.g., CHO-NK1R) are seeded in a multi-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can be taken up by the cells and fluoresces upon binding to calcium.[10]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of an NK1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[11]
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a fluorescence-based calcium mobilization assay.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These second messengers, in turn, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are involved in the various physiological responses mediated by the NK1 receptor.[1][2][12]
NK1 Receptor Signaling Pathway Diagram
Caption: Simplified NK1 receptor signaling pathway.
In Vivo Efficacy Models
The antiemetic efficacy of NK1 receptor antagonists is commonly evaluated in animal models that exhibit an emetic reflex, such as the ferret and the dog.
Cisplatin-Induced Emesis Model in Ferrets
Objective: To assess the ability of a test compound to prevent acute and delayed emesis induced by the chemotherapeutic agent cisplatin (B142131).
General Protocol:
-
Acclimatization: Ferrets are acclimatized to the experimental conditions.
-
Drug Administration: The test antagonist or vehicle is administered (e.g., orally or intravenously) at a specified time before cisplatin administration.
-
Cisplatin Challenge: A standardized dose of cisplatin is administered to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic episodes in the treated group to the vehicle control group.[13]
Note: Specific in vivo data for this compound in an emesis model is not publicly available at the time of this guide's compilation.
Discussion and Conclusion
This compound is a potent and highly selective NK1 receptor antagonist with a distinct pharmacological profile characterized by its insurmountable antagonism. This property, where increasing concentrations of the agonist cannot overcome the inhibitory effect of the antagonist, suggests a strong and potentially long-lasting interaction with the receptor. While comprehensive, directly comparative in vivo data in emesis models are not yet available for this compound, its high in vitro potency and efficacy in other preclinical models, such as guinea pig bronchoconstriction, indicate its potential as a significant research tool and a candidate for further development.
In comparison, clinically approved NK1 antagonists like aprepitant, netupitant, and rolapitant have well-established efficacy in preventing CINV, with their pharmacokinetic profiles being a key differentiator for their dosing regimens. Preclinical compounds such as L-733,060, CP-99,994, and GR205171 have been instrumental in the development and understanding of NK1 receptor pharmacology.
For researchers, the choice of an NK1 receptor antagonist will depend on the specific research question, the desired pharmacological profile (e.g., competitive vs. insurmountable antagonism, duration of action), and the experimental model being used. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment of these compounds.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MEN11467 Efficacy in Novel Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of MEN11467, a potent and selective tachykinin NK1 receptor antagonist, in emerging disease models related to oncology, neurogenic inflammation, and pruritus. The performance of this compound is compared with other relevant NK1 receptor antagonists, including aprepitant (B1667566), fosaprepitant, tradipitant, and serlopitant (B1681636), based on available preclinical and clinical data.
The Tachykinin NK1 Receptor: A Versatile Therapeutic Target
The tachykinin NK1 receptor and its primary ligand, Substance P, are implicated in a wide array of physiological and pathological processes. Beyond its established role in chemotherapy-induced nausea and vomiting (CINV), the Substance P/NK1 receptor pathway is a key player in tumor progression, neurogenic inflammation, and the sensation of pruritus. This has led to the exploration of NK1 receptor antagonists as potential therapies in these new disease areas.
Comparative Efficacy of NK1 Receptor Antagonists
While direct head-to-head preclinical studies comparing this compound with other NK1 receptor antagonists in these novel disease models are not extensively available, this guide synthesizes existing data to provide an objective comparison.
Oncology
The NK1 receptor is overexpressed in various tumor types, and its activation by Substance P can promote tumor cell proliferation, angiogenesis, and metastasis.[1][2] NK1 receptor antagonists have demonstrated potential as direct anti-cancer agents.
Table 1: Preclinical Efficacy of NK1 Receptor Antagonists in Oncology Models
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Data not available in direct oncology models. | - | |
| Aprepitant | Breast Cancer (in vitro) | Selectively inhibits cell growth and induces apoptosis in metastatic breast cancer cells.[2] | [2] |
| Colon Cancer (in vitro) | Induces apoptosis in SW480 colon cancer cells. | ||
| Glioblastoma (in vitro) | Reduces viability of U87 glioblastoma cells in a concentration-dependent manner. | ||
| Various human cancer cell lines (in vitro) | Exerts significant antiproliferative activity against malignant melanoma, neuroblastoma, glioma, retinoblastoma, pancreas, larynx, gastric and colon carcinoma cell lines.[1] | [1] | |
| Fosaprepitant | Not applicable (prodrug of aprepitant) | - |
A retrospective clinical study in women with early-stage breast cancer suggested an association between aprepitant use during chemotherapy and improved distant disease-free survival and breast cancer-specific survival, particularly in non-luminal subtypes.[1]
Neurogenic Inflammation
Neurogenic inflammation is a neurally driven inflammatory response mediated by the release of neuropeptides like Substance P from sensory nerve endings. This process contributes to the pathology of various inflammatory conditions.
Table 2: Efficacy of NK1 Receptor Antagonists in Neurogenic Inflammation Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Guinea-pig rectocolitis | Reduced macroscopic damage, necrosis score, and plasma protein extravasation in an acetic acid-induced colitis model. | |
| Tradipitant | Data not available in specific neurogenic inflammation models. | Currently under investigation for gastroparesis, a condition with a potential inflammatory component. | |
| Aprepitant | Data not available in specific neurogenic inflammation models. | - |
Pruritus
The Substance P/NK1 receptor pathway is a key mediator of pruritus (itch). NK1 receptor antagonists are being investigated as novel anti-pruritic agents.
Table 3: Efficacy of NK1 Receptor Antagonants in Pruritus
| Compound | Condition | Key Findings | Reference |
| This compound | Data not available in pruritus models. | - | |
| Serlopitant | Chronic Pruritus (Phase 2) | Statistically significant reduction in pruritus intensity (VAS score) at 1mg and 5mg daily doses compared to placebo. | |
| Prurigo Nodularis (Phase 3) | Did not meet the primary endpoint of a statistically significant reduction in pruritus compared to placebo.[3][4] | [3][4] | |
| Tradipitant | Data not available in specific pruritus models. | - | |
| Aprepitant | Refractory Chronic Itch (Pilot study) | 80% of patients responded to short-term aprepitant monotherapy with a reduction in pruritus intensity.[5] | [5] |
A meta-analysis of clinical trials concluded that serlopitant has reasonable anti-pruritic effectiveness in patients with mild toxicities, while the evidence for aprepitant's efficacy in pruritus requires further investigation with larger, well-designed trials.[6]
Signaling Pathways and Experimental Workflows
Substance P/NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates downstream signaling cascades that contribute to cellular responses like proliferation, inflammation, and pain transmission.
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy in a Cancer Xenograft Model
Evaluating the anti-tumor efficacy of an NK1 receptor antagonist like this compound in a preclinical setting typically involves a xenograft mouse model.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a cancer xenograft model.
Experimental Protocols
In Vivo Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
Human cancer cell line with confirmed NK1 receptor expression.
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound (at various doses) and the vehicle control to the respective groups according to the planned schedule (e.g., daily, once every three days) and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals to assess toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (Ki67) and angiogenesis (CD31) markers.
Substance P-Induced Neurogenic Inflammation Model
Objective: To assess the ability of this compound to inhibit neurogenic inflammation.
Materials:
-
Rodents (e.g., rats or mice).
-
Substance P.
-
This compound.
-
Anesthetic agent.
-
Evans Blue dye.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the animals.
-
Drug Administration: Administer this compound or vehicle control systemically (e.g., intravenously or intraperitoneally) at a predetermined time before the inflammatory challenge.
-
Induction of Neurogenic Inflammation:
-
Inject Evans Blue dye intravenously. The dye binds to albumin and is used to quantify plasma extravasation.
-
After a short interval, inject Substance P intradermally into a specific site (e.g., the dorsal skin of the paw).
-
-
Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin from the injection site and a control site.
-
Quantification of Plasma Extravasation:
-
Incubate the excised skin samples in formamide to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts using a spectrophotometer.
-
-
Analysis: Compare the amount of Evans Blue dye extravasation in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect on neurogenic inflammation.
Mouse Model of Pruritus
Objective: To evaluate the anti-pruritic effect of this compound.
Materials:
-
Mice.
-
Pruritogen (e.g., Substance P, histamine, or another itch-inducing agent).
-
This compound.
-
Vehicle control.
-
Observation chambers with video recording capabilities.
Procedure:
-
Acclimatization: Place the mice individually in observation chambers and allow them to acclimate for a specified period.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the pruritogen challenge.
-
Induction of Itch: Inject the pruritogen intradermally into a site that the mouse can easily scratch with its hind paw (e.g., the nape of the neck or the cheek).
-
Behavioral Observation: Immediately after the injection, record the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
Analysis: A blinded observer should analyze the video recordings and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by the mouse licking or biting the paw. Compare the number of scratches in the this compound-treated group to the vehicle-treated group to assess the anti-pruritic efficacy.
Conclusion
This compound, as a potent and selective NK1 receptor antagonist, holds therapeutic promise in new disease areas beyond its traditional use in CINV. While direct comparative data with other NK1 antagonists in oncology, neurogenic inflammation, and pruritus models are still emerging, the available evidence suggests that targeting the Substance P/NK1 receptor pathway is a valid and promising strategy. The experimental protocols provided in this guide offer a framework for the further preclinical evaluation and validation of this compound's efficacy in these novel and important therapeutic areas. Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of this compound against other agents in this class.
References
- 1. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pharmalive.com [pharmalive.com]
- 5. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits and harms of NK1 R antagonists in pruritus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tachykinin NK1 Receptor Antagonists: MEN11467 vs. Casopitant for In Vivo Research
For researchers and drug development professionals investigating tachykinin NK1 receptor antagonism, understanding the nuances between different compounds is critical for selecting the appropriate tool for in vivo studies. This guide provides a detailed comparison of MEN11467, a potent preclinical candidate, and casopitant (B1241461), a compound extensively evaluated in clinical trials. While a direct head-to-head in vivo comparison is not available in published literature, this document consolidates key preclinical data for this compound and clinical data for casopitant to offer a comprehensive overview of their respective profiles.
Overview and Mechanism of Action
Both this compound and casopitant are selective antagonists of the tachykinin NK1 receptor, a G-protein coupled receptor that binds the neuropeptide Substance P.[1][2] The activation of the NK1 receptor is implicated in a variety of physiological processes, including inflammation, pain transmission, and emesis.[1][2] By blocking this interaction, NK1 receptor antagonists can mitigate these effects.
This compound is a potent, orally effective, and insurmountable pseudopeptide antagonist of peripheral tachykinin NK1 receptors with a long duration of action demonstrated in preclinical models.[3][4] In contrast, casopitant is a novel NK1 receptor antagonist that has undergone extensive clinical development for the prevention of chemotherapy-induced nausea and vomiting (CINV).[5][6]
Signaling Pathway of the Tachykinin NK1 Receptor
Caption: Tachykinin NK1 Receptor Signaling Pathway Antagonized by this compound and Casopitant.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (preclinical) and casopitant (clinical). It is important to note that the data are from different study types and species, precluding a direct comparison of efficacy.
Table 1: Preclinical Profile of this compound
| Parameter | Species | Assay | Value | Reference |
| Receptor Binding Affinity (pKi) | Human | NK1 Receptor Binding | 9.4 ± 0.1 | [3][4] |
| Human | NK2 Receptor Binding | <6 | [3][4] | |
| Human | NK3 Receptor Binding | <6 | [3][4] | |
| Functional Antagonism (pKB) | Guinea Pig | Isolated Ileum Contraction | 10.7 ± 0.1 | [3] |
| In Vivo Efficacy (ID50) | Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction (i.v.) | 29 ± 5 µg/kg | [3][4] |
| Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction (intranasal) | 31 ± 12 µg/kg | [3][4] | |
| Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction (intraduodenal) | 670 ± 270 µg/kg | [3][4] | |
| Guinea Pig | [Sar⁹, Met(O₂)¹¹]SP-induced plasma protein extravasation (oral) | 6.7 ± 2 mg/kg | [3][4] | |
| Guinea Pig | Antigen-induced plasma protein extravasation (oral) | 1.3 mg/kg | [3][4] | |
| Gerbil | GR73632-induced foot tapping (i.v.) | 2.96 ± 2 mg/kg | [3][4][7] | |
| In Vivo Efficacy (Single Dose) | Guinea Pig | Acetic acid-induced macroscopic damage and necrosis (s.c.) | Reduction with 0.3-10 mg/kg | [8] |
| In Vivo Efficacy (Repeated Dose) | Guinea Pig | Acetic acid-induced macroscopic score and myeloperoxidase activity (s.c.) | Reduction with 1-3 mg/kg | [8] |
Table 2: Clinical Efficacy of Casopitant in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Clinical Trial Phase | Chemotherapy Emetogenicity | Treatment Arms | Primary Endpoint: Complete Response (CR) Rate (Overall, 120h) | Reference |
| Phase II | Moderately Emetogenic (MEC) | Control (Ondansetron/Dexamethasone) | 69.4% | [9] |
| Casopitant 50 mg + Ond/Dex | 80.8% | [9][10] | ||
| Casopitant 100 mg + Ond/Dex | 78.5% | [9][10] | ||
| Casopitant 150 mg + Ond/Dex | 84.2% | [9][10] | ||
| Single-dose Casopitant 150 mg + Ond/Dex | 79.2% | [9][10] | ||
| Phase III | Moderately Emetogenic (MEC) | Control (Ondansetron/Dexamethasone) | 59% | [11] |
| Single oral dose Casopitant 150 mg + Ond/Dex | 73% | [12][11] | ||
| 3-day oral Casopitant (150 mg day 1, 50 mg days 2-3) + Ond/Dex | 73% | [12][11] | ||
| 3-day IV/oral Casopitant (90 mg IV day 1, 50 mg oral days 2-3) + Ond/Dex | 74% | [12][11] |
Experimental Protocols
This compound: In Vivo Models of Bronchoconstriction and Plasma Protein Extravasation in Guinea Pigs
A key study evaluating the in vivo efficacy of this compound utilized anesthetized guinea pigs to model substance P-induced effects in the airways.[3]
Bronchoconstriction Model:
-
Male Dunkin-Hartley guinea pigs were anesthetized.
-
The animals were pre-treated with succinylcholine (B1214915) and propranolol.
-
Bronchoconstriction was induced by an intravenous injection of the selective NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP.
-
This compound was administered intravenously, intranasally, or intraduodenally at various doses prior to the agonist challenge.
-
The inhibitory dose that caused a 50% reduction in the bronchoconstrictor response (ID50) was calculated.
Plasma Protein Extravasation Model:
-
Animals were administered Evans blue dye intravenously.
-
Plasma protein extravasation in the bronchi was induced by either [Sar⁹, Met(O₂)¹¹]SP or antigen challenge in sensitized animals.
-
This compound was administered orally at different doses before the challenge.
-
The amount of dye extravasated into the bronchial tissue was quantified to determine the inhibitory effect of this compound.
Caption: Workflow for this compound In Vivo Bronchoconstriction Study.
Casopitant: Phase III Clinical Trial Design for CINV
The efficacy of casopitant in preventing CINV was evaluated in large-scale, multinational, randomized, double-blind, placebo-controlled Phase III clinical trials.[11][13]
Study Design:
-
Chemotherapy-naïve cancer patients scheduled to receive moderately emetogenic chemotherapy were enrolled.
-
All patients received standard antiemetic therapy with dexamethasone (B1670325) and ondansetron (B39145).
-
Patients were then randomized to one of several arms: a control group receiving a placebo, a single oral dose of casopitant, a 3-day oral regimen of casopitant, or a 3-day intravenous/oral regimen of casopitant.
-
The primary endpoint was the proportion of patients achieving a complete response, defined as no vomiting, retching, or use of rescue medications in the first 120 hours post-chemotherapy.
-
Safety and tolerability were also assessed.
Caption: Workflow for Casopitant Phase III CINV Clinical Trial.
Summary and Conclusion
This compound and casopitant are both potent and selective NK1 receptor antagonists, but they represent different stages of the drug development pipeline.
This compound has demonstrated significant potency and efficacy in various preclinical in vivo models, particularly in the context of inflammation and bronchoconstriction.[3][8] Its poor ability to block central NK1 receptors suggests it may be more suitable for investigating peripheral NK1 receptor-mediated processes.[3][4] The available data positions this compound as a valuable tool for preclinical research into the role of peripheral NK1 receptors in various disease models.
Casopitant , on the other hand, has a well-documented clinical profile, particularly in the prevention of CINV.[9][12][11] Phase II and III trials have established its efficacy and safety in human subjects when used as an adjunct to standard antiemetic therapy.[9][12][11] While development for some indications was discontinued, the extensive clinical data makes it a relevant comparator for novel antiemetic compounds and for understanding the clinical translation of NK1 receptor antagonism.
For researchers, the choice between these two agents depends on the research question. This compound is an appropriate choice for preclinical in vivo studies exploring the pharmacology of peripheral NK1 receptors. Casopitant, with its wealth of human data, serves as a crucial benchmark for clinical development and for studies where a clinically evaluated compound is preferred. This guide provides the foundational data and experimental context to aid in this selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
- 8. Effect of MEN 11467, a new tachykinin NK1 receptor antagonist, in acute rectocolitis induced by acetic acid in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
Preclinical Showdown: MEN11467 vs. Rolapitant in NK1 Receptor Antagonism
In the landscape of neurokinin-1 (NK1) receptor antagonists, both MEN11467 and rolapitant (B1662417) have emerged as significant compounds, primarily targeting the prevention of chemotherapy-induced nausea and vomiting (CINV). While rolapitant has achieved clinical use, this compound remains a potent research compound. This guide provides a preclinical comparison of these two agents, drawing on available experimental data to highlight their pharmacological profiles for researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
Both this compound and rolapitant exert their effects by blocking the NK1 receptor, thereby inhibiting the action of Substance P, a key neurotransmitter involved in emesis and other neurological pathways.[1][2][3][4] Rolapitant is characterized as a selective and competitive antagonist of the human NK1 receptor.[5][6] In contrast, preclinical studies describe this compound as a potent, highly selective, and orally effective insurmountable antagonist of peripheral tachykinin NK1 receptors, exhibiting a long duration of action.[3][4] The insurmountable nature of this compound's antagonism suggests a mode of binding that is not easily overcome by increasing concentrations of Substance P.
Comparative Pharmacological Data
The following table summarizes key preclinical pharmacological parameters for this compound and rolapitant, based on reported experimental findings.
| Parameter | This compound | Rolapitant |
| Binding Affinity (pKi) | 9.4 ± 0.1 (human NK1)[3][4] | Not explicitly stated in pKi, but has nanomolar affinity[7][8] |
| Receptor Selectivity | Highly specific for NK1 (pKi <6 for NK2, NK3, and a panel of 30 other receptors)[3][4] | Selective for NK1 with no significant affinity for NK2 or NK3 receptors[5][9] |
| In Vivo Efficacy (Animal Models) | Guinea Pig: - ID50 (bronchoconstriction): 29±5 µg/kg (i.v.), 31±12 µg/kg (intranasal), 670±270 µg/kg (intraduodenal)[3][4]- ID50 (plasma protein extravasation): 6.7 ± 2 mg/kg (oral, agonist-induced), 1.3 mg/kg (oral, antigen-induced)[3][4]Gerbil: - ED50 (foot tapping behavior): 2.96 ± 2 mg/kg (i.v.), indicating poor central NK1 receptor blockade[3][4] | Active in animal models of chemotherapy-induced emesis.[5] Crosses the blood-brain barrier and occupies brain NK1 receptors. At a 180 mg dose in humans, mean NK1 receptor occupancy was 73% in the striatum at 120 hours.[5] |
| Pharmacokinetics | Long duration of action (>2-3h in guinea pigs)[3][4] | Long terminal half-life of approximately 169 to 183 hours (about 7 days) in humans.[2][5] Metabolized primarily by CYP3A4.[2][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Generalized Preclinical Workflow for Comparing NK1 Antagonists.
Experimental Protocols
While specific, detailed protocols for the cited experiments are proprietary to the conducting researchers, the general methodologies are outlined below.
Receptor Binding Assays: These experiments typically involve the use of cell lines engineered to express the human NK1 receptor (e.g., IM9 lymphoblastoid cells for this compound studies).[3] A radiolabeled ligand for the NK1 receptor, such as [3H] Substance P, is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or rolapitant). The amount of radiolabeled ligand that is displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), which is a measure of the compound's binding affinity. Selectivity is determined by performing similar binding assays with other receptor types (e.g., NK2, NK3).
In Vivo Efficacy Models:
-
Bronchoconstriction in Guinea Pigs: Anesthetized guinea pigs are challenged with an NK1 receptor agonist to induce bronchoconstriction, which is measured as an increase in airway resistance. The test compound is administered intravenously, intranasally, or intraduodenally prior to the agonist challenge. The dose of the antagonist that causes a 50% inhibition of the bronchoconstrictor response (ID50) is then determined.[3]
-
Plasma Protein Extravasation in Guinea Pigs: Neurogenic inflammation is induced in the airways of guinea pigs by an NK1 agonist or an antigen challenge in sensitized animals. This leads to the leakage of plasma proteins into the airway tissues. The test compound is administered orally, and its ability to inhibit this leakage is quantified. The dose that produces 50% inhibition (ID50) is calculated.[3]
-
Foot Tapping Behavior in Gerbils: A centrally-acting NK1 receptor agonist is administered to gerbils, which induces a characteristic foot-tapping behavior. The test antagonist is given intravenously to assess its ability to penetrate the blood-brain barrier and block this central effect. The effective dose to reduce the behavior by 50% (ED50) is determined.[3]
Conclusion
Preclinical data indicate that both this compound and rolapitant are potent and selective NK1 receptor antagonists. This compound demonstrates high potency, particularly at peripheral NK1 receptors, with an insurmountable and long-lasting mechanism of action in the preclinical models cited. Rolapitant, a clinically approved drug, also exhibits high affinity and a remarkably long half-life in humans, with demonstrated central nervous system receptor occupancy.[5] The choice between these or similar compounds in a research or development context would depend on the desired pharmacological profile, including the relative importance of peripheral versus central activity and the specific therapeutic application.
References
- 1. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
MEN11467: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of MEN11467 with other receptors. The data presented is compiled from published pharmacological studies to offer an objective overview of the compound's selectivity profile.
High Selectivity for the Tachykinin NK1 Receptor
This compound is a potent and highly selective antagonist of the tachykinin NK1 receptor.[1][2] Pharmacological studies have demonstrated that this compound exhibits a high affinity for the human NK1 receptor, potently inhibiting the binding of substance P, the natural ligand for this receptor.[1][2]
Minimal Cross-Reactivity with Other Receptors
Extensive in vitro assays have shown that this compound has negligible effects on a wide range of other receptors, including the closely related tachykinin NK2 and NK3 receptors.[1][2] A screening against a panel of 30 other unrelated receptors and ion channels also revealed a lack of significant binding, highlighting the compound's specificity for the NK1 receptor.[1][2]
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinity of this compound for various receptors, as determined by radioligand binding assays. The data clearly illustrates the high selectivity of this compound for the human tachykinin NK1 receptor.
| Receptor/Binding Site | Radioligand | Tissue/Cell Line | pKi | Ki (nM) |
| Tachykinin NK1 (human) | [3H]Substance P | IM9 Cells | 9.4 ± 0.1 | ~0.4 |
| Tachykinin NK2 | - | - | < 6 | > 1000 |
| Tachykinin NK3 | - | - | < 6 | > 1000 |
| Panel of 30 other receptors and ion channels | - | - | < 6 | > 1000 |
Data sourced from pharmacological studies on this compound.[1][2]
Experimental Protocols
The data presented in this guide was primarily generated using the following key experimental methodology:
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the human tachykinin NK1 receptor and assess its cross-reactivity with other receptors.
Methodology:
-
Cell Culture: Human lymphoblastoid IM9 cells, which endogenously express the tachykinin NK1 receptor, were cultured under standard conditions.
-
Membrane Preparation: Cell membranes were prepared from the IM9 cells to isolate the receptors.
-
Binding Assay:
-
A constant concentration of radiolabeled substance P ([3H]Substance P) was incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with the radioligand for binding to the NK1 receptor.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled substance P.
-
-
Detection: After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Substance P (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
-
Cross-Reactivity Screening: A similar protocol was employed to test the binding of this compound to a panel of other receptors, using their respective specific radioligands.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay
Caption: NK1 Receptor Signaling Pathway and this compound Inhibition
References
A Comparative Analysis of MEN11467 and FK 888: Two Potent Tachykinin NK1 Receptor Antagonists
In the landscape of neurokinin research, particularly focusing on the tachykinin NK1 receptor, two notable antagonists, MEN11467 and FK 888, have emerged as significant tools for scientific investigation. Both compounds are recognized for their potent and selective antagonism of the NK1 receptor, a key player in various physiological processes including pain transmission, inflammation, and smooth muscle contraction. This guide provides a detailed comparative analysis of this compound and FK 888, presenting their pharmacological profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Biochemical and Pharmacological Profiles
Both this compound and FK 888 are potent antagonists of the tachykinin NK1 receptor. This compound is a peptidomimetic, partially retro-inverse compound, while FK 888 is a dipeptide antagonist. Their primary mechanism of action involves blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.
Comparative Binding Affinities and In Vitro Potency
A key measure of a receptor antagonist's efficacy is its binding affinity (often expressed as pKi or Ki) and its functional inhibitory potency (pA2 or pKB). This compound demonstrates a high affinity for the human tachykinin NK1 receptor, potently inhibiting the binding of [3H] substance P in the IM9 lymphoblastoid cell line with a pKi of 9.4.[1][2] FK 888 also exhibits high affinity for the NK1 receptor, with a reported Ki value of 0.69 nM.
The antagonism exerted by this compound at the NK1 receptor is described as insurmountable, meaning that it can suppress the maximal response to an agonist in a manner that cannot be overcome by increasing the agonist concentration.[1][2] In functional assays using guinea-pig isolated ileum, this compound produced a nonparallel rightward shift of the concentration-response curve to a Substance P agonist with a pKB of 10.7.[1][3] FK 888, in a similar preparation, competitively inhibited SP-induced contractions with a pA2 value of 9.29.[4]
| Parameter | This compound | FK 888 | Reference |
| Binding Affinity (pKi) | 9.4 (human NK1) | - | [1][2] |
| Binding Affinity (Ki) | - | 0.69 nM (human NK1) | |
| Functional Potency (pKB/pA2) | 10.7 (guinea-pig ileum) | 9.29 (guinea-pig ileum) | [1][3][4] |
| Antagonism Type | Insurmountable | Competitive | [1][5] |
Selectivity Profile
High selectivity for the target receptor over other related receptors is a critical attribute for a pharmacological tool and a potential therapeutic agent. Both this compound and FK 888 demonstrate high selectivity for the NK1 receptor.
This compound shows negligible effects on NK2 or NK3 receptors, with pKi values less than 6.[1][2] Similarly, FK 888 inhibits contractions mediated by NK2 and NK3 receptors at concentrations at least 10,000 times greater than that required to inhibit NK1 receptor-mediated contractions.[4]
| Receptor Subtype | This compound (pKi) | FK 888 (Selectivity Ratio vs NK1) | Reference |
| NK1 | 9.4 | - | [1][2] |
| NK2 | < 6 | > 10,000-fold | [1][4] |
| NK3 | < 6 | > 10,000-fold | [1][4] |
In Vivo Efficacy
The pharmacological activity of this compound and FK 888 has been demonstrated in various in vivo models.
This compound has been shown to be orally effective.[1][2] After oral administration in guinea pigs, it dose-dependently inhibited plasma protein extravasation induced by an NK1 receptor agonist (ID50 = 6.7 mg/kg) or by antigen challenge in sensitized animals (ID50 = 1.3 mg/kg).[1][2] It also produced a long-lasting, dose-dependent antagonism of bronchoconstriction induced by a selective NK1 receptor agonist in anesthetized guinea pigs when administered intravenously, intranasally, or intraduodenally.[1][2] However, it weakly inhibited central NK1 receptor-mediated behavior in gerbils, suggesting poor brain penetration.[1][2][3]
FK 888 has also demonstrated in vivo activity after both intravenous and oral administration, inhibiting SP-induced airway edema in guinea pigs.[4]
| In Vivo Model | This compound | FK 888 | Reference |
| Bronchoconstriction (guinea-pig) | ID50 = 29 µg/kg (i.v.), 31 µg/kg (intranasal), 670 µg/kg (intraduodenal) | - | [1][2] |
| Plasma Protein Extravasation (guinea-pig) | ID50 = 6.7 mg/kg (oral) | Effective (i.v. and oral) | [1][2][4] |
| Central NK1 Receptor Blockade (gerbil) | Weakly active (ED50 = 2.96 mg/kg, i.v.) | - | [1][2][3] |
Experimental Protocols
Radioligand Binding Assay (for this compound)
-
Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the human NK1 receptor.
-
Radioligand: [3H]Substance P ([3H]SP).
-
Procedure:
-
Cell membranes are prepared from IM9 cells.
-
Membranes are incubated with a fixed concentration of [3H]SP in the absence or presence of increasing concentrations of the test compound (this compound or FK 888).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Guinea-Pig Isolated Ileum Functional Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a selective NK1 receptor agonist (e.g., [Sar9, Met(O2)11]SP) are constructed in the absence and presence of increasing concentrations of the antagonist (this compound or FK 888).
-
The antagonist is typically pre-incubated with the tissue for a defined period before adding the agonist.
-
-
Data Analysis: The antagonistic potency is expressed as the pA2 value (for competitive antagonists like FK 888) or pKB value (for non-competitive antagonists like this compound), which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Signaling Pathways and Experimental Workflow
Conclusion
Both this compound and FK 888 are potent and selective tachykinin NK1 receptor antagonists that have proven to be valuable pharmacological tools. This compound is distinguished by its insurmountable mode of antagonism and demonstrated oral efficacy with a long duration of action, primarily in peripheral tissues.[1][2] FK 888 is a potent competitive antagonist, also effective in vivo.[4] The choice between these two compounds will depend on the specific requirements of the research, such as the desired mode of antagonism (insurmountable vs. competitive) and the experimental model being employed. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies targeting the NK1 receptor.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK1 receptor antagonist [scienceon.kisti.re.kr]
- 4. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, FK888 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MEN11467 and Other Peptidomimetic NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of MEN11467, a potent and selective peptidomimetic antagonist of the tachykinin neurokinin-1 (NK1) receptor, and other relevant antagonists. The information is compiled from various studies to facilitate an objective comparison of their performance, supported by available experimental data. Direct head-to-head studies comprehensively comparing a wide range of peptidomimetic NK1 receptor antagonists are limited in publicly available literature. Therefore, this guide presents a synthesis of available data to enable informed comparisons.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and cell proliferation. Consequently, NK1 receptor antagonists have been investigated for their therapeutic potential in these areas. These antagonists can be broadly categorized into two main classes: peptidomimetic and non-peptide antagonists. This guide focuses on peptidomimetic antagonists, with some data on non-peptide antagonists for a broader context.
This compound is a potent, highly selective, and orally effective insurmountable pseudopeptide antagonist of peripheral tachykinin NK1 receptors.[1] Its insurmountable nature means that it reduces the maximal response to an agonist in a manner that cannot be overcome by increasing the agonist concentration.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other selected NK1 receptor antagonists from various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
This table presents the binding affinity (pKi) and functional antagonist potency (pKB or IC50) of various antagonists at the NK1 receptor. Higher pKi and pKB values indicate greater affinity and potency, respectively, while a lower IC50 value indicates greater potency.
| Compound | Receptor/Tissue | Parameter | Value | Reference |
| This compound | Human NK1 (IM9 cells) | pKi | 9.4 ± 0.1 | [1] |
| This compound | Guinea-pig ileum | pKB | 10.7 ± 0.1 | [1] |
| SDZ NKT 343 | Human NK1 (Cos-7 cells) | IC50 (nM) | 0.62 ± 0.11 | [2] |
| FK888 | Human NK1 (Cos-7 cells) | Ki (nM) | 2.13 ± 0.04 | [2] |
| CP 99,994 | Human NK1 (Cos-7 cells) | Ki (nM) | 0.96 ± 0.20 | [2] |
| SR 140,333 | Human NK1 (Cos-7 cells) | Ki (nM) | 0.15 ± 0.06 | [2] |
| RPR 100,893 | Human NK1 (Cos-7 cells) | Ki (nM) | 1.77 ± 0.41 | [2] |
In Vivo Efficacy
This table summarizes the in vivo efficacy of this compound in various animal models, presented as ID50 (dose required to inhibit 50% of the response) or ED50 (dose required to produce 50% of the maximal effect).
| Compound | Model | Effect | Route | Dose (mg/kg) | Reference |
| This compound | Guinea-pig bronchoconstriction | ID50 | Intravenous | 0.029 ± 0.005 | [1] |
| This compound | Guinea-pig bronchoconstriction | ID50 | Intranasal | 0.031 ± 0.012 | [1] |
| This compound | Guinea-pig bronchoconstriction | ID50 | Intraduodenal | 0.670 ± 0.270 | [1] |
| This compound | Guinea-pig plasma protein extravasation | ID50 | Oral | 6.7 ± 2.0 | [1] |
| This compound | Gerbil foot tapping behavior | ED50 | Intravenous | 2.96 ± 2.0 | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating antagonist binding affinity.
References
Assessing the Specificity of MEN11467 in Cellular Assays: A Comparative Guide
This guide provides a detailed comparison of MEN11467, a potent and selective tachykinin neurokinin 1 (NK1) receptor antagonist, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of NK1 receptor antagonists.
Data Presentation
The following tables summarize the binding affinity and functional activity of this compound in comparison to other NK1 receptor antagonists.
Table 1: Comparative Binding Affinity of NK1 Receptor Antagonists
| Compound | Target Receptor | Test System | pKi / IC50 | Reference |
| This compound | Human NK1 | IM9 Cells | pKi = 9.4 ± 0.1 | [1] |
| This compound | Human NK2 | Hamster Urinary Bladder | pKi = 5.9 ± 0.1 | [1] |
| This compound | Human NK3 | Guinea-pig Cerebral Cortex | pKi < 5 | [1] |
| Aprepitant | Human NK1 | - | IC50 = 0.1 nM | [2] |
| Aprepitant | Human NK2 | - | IC50 = 4500 nM | [2] |
| Aprepitant | Human NK3 | - | IC50 = 300 nM | [2] |
| L-733,060 | Human NK1 | Gerbil Striatum | pKi (similar to Aprepitant) | [3] |
| NKP-608 | Human NK1 | Gerbil Striatum | pKi (lower than Aprepitant) | [3] |
| GR205171 | Human NK1 | Gerbil Striatum | pKi (higher than Aprepitant) | [3] |
Table 2: Functional Antagonism of this compound in Guinea-Pig Ileum
| Agonist | Antagonist | Parameter | Value |
| SP methylester | This compound | pKB | 10.7 ± 0.1 |
| SP methylester | FK 888 | pA2 | 8.8 ± 0.2 |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is adapted from studies on this compound and general radioligand binding assay procedures.[1][4]
-
Cell Line: Human lymphoblastoid IM9 cell line, known to express the human NK1 receptor.
-
Radioligand: [3H]Substance P ([3H]SP).
-
Membrane Preparation:
-
Harvest IM9 cells and wash with an appropriate buffer (e.g., ice-cold PBS).
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the test compound (e.g., this compound) or vehicle.
-
Add a fixed concentration of the radioligand, [3H]SP.
-
To determine non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Assay in Guinea-Pig Isolated Ileum
This protocol is based on the methodology used to assess the functional antagonism of this compound.[1]
-
Tissue Preparation:
-
Humanely sacrifice a male Dunkin-Hartley guinea pig.
-
Isolate a segment of the terminal ileum.
-
Gently flush the lumen to remove contents and cut into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an isolated organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
-
Experimental Procedure:
-
Record a stable baseline of contractile activity.
-
Construct a cumulative concentration-response curve for the NK1 receptor agonist, Substance P (SP) methylester.
-
After washing the tissue and allowing it to return to baseline, incubate with a specific concentration of the antagonist (e.g., this compound) for a predetermined time.
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
-
Data Analysis:
-
Measure the contractile responses at each agonist concentration.
-
Compare the concentration-response curves in the absence and presence of the antagonist.
-
For a competitive antagonist, calculate the pA2 value using a Schild plot. For a non-competitive antagonist like this compound, which causes a non-parallel shift and a reduction in the maximal response, calculate the pKB value.[1]
-
Mandatory Visualization
Signaling Pathway of the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway and this compound Antagonism.
Experimental Workflow for Specificity Assessment
Caption: Workflow for Assessing this compound Specificity.
Logical Relationship of this compound Specificity
Caption: Specificity Profile of this compound.
References
Independent Validation of MEN11467: A Comparative Guide to Tachykinin NK₁ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for MEN11467, a potent and selective tachykinin neurokinin-1 (NK₁) receptor antagonist, with other relevant alternatives in the same class. The information is compiled from publicly available experimental data to assist researchers in evaluating its pharmacological profile.
Comparative Analysis of In Vitro and In Vivo Data
This compound is a peptidomimetic antagonist that has demonstrated high affinity and selectivity for the human NK₁ receptor. Its insurmountable antagonism at this receptor suggests a long duration of action. The following tables summarize the key quantitative data for this compound in comparison to other notable NK₁ receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of NK₁ Receptor Antagonists
| Compound | Species/Cell Line | Assay Type | pKᵢ (mean ± SEM) | pKB (mean ± SEM) | Reference |
| This compound | Human (IM9 lymphoblastoid cells) | [³H]Substance P Binding | 9.4 ± 0.1 | - | [1][2] |
| This compound | Guinea Pig (ileum) | Functional Antagonism (SP methylester-induced contraction) | - | 10.7 ± 0.1 | [1][2] |
| Aprepitant | Human | [³H]Substance P Binding | ~9.0 | - | [3] |
| Rolapitant | Human | [³H]Substance P Binding | ~9.2 | - | |
| Netupitant | Human | [³H]Substance P Binding | ~9.0 | - | |
| Casopitant | Human | [³H]Substance P Binding | ~9.8 | - |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual publications and should be interpreted with caution.
Table 2: In Vivo Efficacy of NK₁ Receptor Antagonists in Animal Models
| Compound | Animal Model | Assay | Route of Administration | Potency (ID₅₀ or ED₅₀) | Reference |
| This compound | Guinea Pig | [Sar⁹,Met(O₂)¹¹]SP-induced bronchoconstriction | Intravenous | ID₅₀ = 29 ± 5 µg/kg | [1][2] |
| This compound | Guinea Pig | [Sar⁹,Met(O₂)¹¹]SP-induced bronchoconstriction | Intranasal | ID₅₀ = 31 ± 12 µg/kg | [1][2] |
| This compound | Guinea Pig | [Sar⁹,Met(O₂)¹¹]SP-induced bronchoconstriction | Intraduodenal | ID₅₀ = 670 ± 270 µg/kg | [1][2] |
| This compound | Guinea Pig | Antigen-induced plasma protein extravasation in bronchi | Oral | ID₅₀ = 1.3 mg/kg | [1][2] |
| This compound | Gerbil | GR73632-induced foot tapping | Intravenous | ED₅₀ = 2.96 ± 2 mg/kg | [1][2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the NK₁ receptor signaling pathway and the workflows for key assays used in the characterization of this compound and other antagonists.
Figure 1: Simplified signaling pathway of the Tachykinin NK₁ receptor.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Figure 3: Experimental workflow for the in vivo bronchoconstriction assay.
Detailed Experimental Protocols
Radioligand Binding Assay for NK₁ Receptor
This protocol is a generalized procedure based on methodologies described for determining the binding affinity of antagonists to the NK₁ receptor.[4][5]
1. Cell Culture and Membrane Preparation:
-
Human lymphoblastoid cells (IM9), which endogenously express the NK₁ receptor, are cultured in appropriate media.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled NK₁ receptor agonist (e.g., [³H]Substance P), and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
For total binding, no unlabeled antagonist is added.
-
For non-specific binding, a high concentration of an unlabeled NK₁ receptor agonist is added.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
-
The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The pKᵢ is the negative logarithm of the Kᵢ.
In Vivo Bronchoconstriction Assay in Guinea Pigs
This protocol is a generalized procedure based on methodologies described for evaluating the in vivo efficacy of NK₁ receptor antagonists.[6][7][8]
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
The trachea is cannulated for artificial ventilation.
-
A catheter is inserted into a jugular vein for intravenous administration of substances. For other routes, appropriate cannulations are made.
-
Pulmonary resistance is measured throughout the experiment using a pneumotachograph and a pressure transducer.
2. Drug Administration:
-
The test antagonist (e.g., this compound) or its vehicle is administered intravenously, intranasally, or intraduodenally at various doses.
3. Induction of Bronchoconstriction:
-
After a stabilization period following drug administration, bronchoconstriction is induced by an intravenous injection of a selective NK₁ receptor agonist, such as [Sar⁹,Met(O₂)¹¹]Substance P.
4. Measurement and Data Analysis:
-
The increase in pulmonary resistance is recorded.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the bronchoconstrictor response compared to the vehicle-treated control group.
-
The dose of the antagonist that causes a 50% inhibition of the bronchoconstrictor response (ID₅₀) is determined from the dose-response curve.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Increased blocking activity of combined tachykinin NK1- and NK2-receptor antagonists on hyperventilation-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors and non-cholinergic bronchoconstriction in the anaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of tachykinins in distilled water-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MEN11467: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MEN11467 must adhere to specific safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential information for the proper disposal of this compound, based on available safety data.
Core Safety and Handling Precautions
This compound is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. When handling this compound, always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[1][2].
Key Hazard Statements:
In case of a spill, the material should be taken up with a liquid-absorbent material, such as Chemizorb®, and disposed of properly[1].
Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1][2]. This indicates that the substance should be treated as hazardous chemical waste and managed through a certified waste disposal service.
General Disposal Workflow:
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific waste classification codes, were available in the provided search results. As a general rule, chemical waste should not be disposed of down the drain[3].
Experimental Protocols
Detailed experimental protocols for the disposal or neutralization of this compound were not found in the search results. The recommended procedure is to follow the general guidelines for hazardous chemical waste disposal as outlined above and in accordance with local, state, and federal regulations[4]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Navigating the Safe Handling and Application of MEN11467: A Guide for Researchers
For Immediate Reference: Essential Safety and Logistical Information for MEN11467
This document provides crucial guidance for laboratory professionals on the safe handling, application, and disposal of this compound, a potent and selective tachykinin NK(1) receptor antagonist. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal safety is mandatory. The compound is a combustible liquid and presents a hazard to aquatic environments.[1] The following personal protective equipment should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
-
Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[1]
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1]
-
After Eye Contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present.
-
If Swallowed: Have the individual drink water (a maximum of two glasses). If the person feels unwell, consult a physician.[1]
Handling and Storage
This compound should be stored in a cool, well-ventilated place with the container tightly closed.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal facility.[1][2] Avoid releasing the substance into the environment.[1] All local, state, and federal regulations regarding hazardous waste disposal must be followed.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound, highlighting its potency and selectivity as a tachykinin NK(1) receptor antagonist.
| Parameter | Value/Result | Species/System |
| Binding Affinity (pKi) | 9.4 ± 0.1 | Human NK(1) receptors (IM9 cell line) |
| In Vitro Antagonism (pKB) | 10.7 ± 0.1 | Guinea-pig isolated ileum |
| In Vivo Efficacy (ID50) | ||
| - Intravenous Administration | 29 ± 5 µg/kg | Anesthetized guinea-pigs |
| - Intranasal Administration | 31 ± 12 µg/kg | Anesthetized guinea-pigs |
| - Intraduodenal Administration | 670 ± 270 µg/kg | Anesthetized guinea-pigs |
| - Oral Administration | 6.7 ± 2 mg/kg (inhibition of plasma protein extravasation) | Guinea-pigs |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.[1]
Radioligand Binding Assays
These experiments were conducted to determine the binding affinity of this compound to tachykinin NK(1) receptors. The protocol involves using membranes from IM9 cells, which express human NK(1) receptors. These membranes are incubated with a radiolabeled form of Substance P ([³H]SP) and varying concentrations of this compound. The amount of radioactivity bound to the receptors is then measured to determine how effectively this compound displaces [³H]SP, from which the inhibitory constant (Ki) is calculated.
In Vitro Functional Assays (Guinea-Pig Isolated Ileum)
To assess the functional antagonism of this compound, a classic smooth muscle contraction assay is employed. A section of the guinea-pig ileum is mounted in an organ bath. The tissue is then exposed to a stable agonist of the NK(1) receptor, such as SP methylester, which causes the muscle to contract. The experiment is repeated in the presence of increasing concentrations of this compound to determine its ability to inhibit the agonist-induced contractions. The pKB value is derived from these concentration-response curves and indicates the potency of the antagonist.
In Vivo Models of Bronchoconstriction
The in vivo efficacy of this compound was evaluated in anesthetized guinea-pigs. Bronchoconstriction was induced by administering a selective NK(1) receptor agonist. This compound was then administered via different routes (intravenous, intranasal, or intraduodenal) to determine its ability to block this effect. The dose required to inhibit the bronchoconstrictor response by 50% (ID50) was then calculated.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound as a tachykinin NK(1) receptor antagonist.
Caption: A typical experimental workflow for the pharmacological characterization of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
